molecular formula C11H10BrN B1290919 2-Bromo-4-(4-cyanophenyl)-1-butene CAS No. 731772-76-2

2-Bromo-4-(4-cyanophenyl)-1-butene

Cat. No.: B1290919
CAS No.: 731772-76-2
M. Wt: 236.11 g/mol
InChI Key: HNSWXBSYVYKUEI-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-cyanophenyl)-1-butene is a useful research compound. Its molecular formula is C11H10BrN and its molecular weight is 236.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-(4-cyanophenyl)-1-butene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(4-cyanophenyl)-1-butene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromobut-3-enyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-9(12)2-3-10-4-6-11(8-13)7-5-10/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSWXBSYVYKUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641144
Record name 4-(3-Bromobut-3-en-1-yl)benzonitrile
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Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-76-2
Record name 4-(3-Bromo-3-buten-1-yl)benzonitrile
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromobut-3-en-1-yl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-4-(4-cyanophenyl)-1-butene: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 2-Bromo-4-(4-cyanophenyl)-1-butene, a key intermediate in medicinal chemistry. Its unique structure, featuring a reactive allylic bromide and a pharmacologically relevant cyanophenyl group, makes it a valuable building block for the synthesis of targeted therapeutics. This document details its synthesis, characterization, and potential applications, with a focus on providing practical, field-proven insights for researchers in drug development. The CAS number for this compound is 731772-76-2.[1]

Strategic Importance in Medicinal Chemistry: The Cyanophenyl Moiety and Allylic Bromide Functionality

The structure of 2-Bromo-4-(4-cyanophenyl)-1-butene is strategically designed for utility in drug discovery. The 4-cyanophenyl group is a common feature in many biologically active molecules, often contributing to target engagement through various non-covalent interactions. Notably, this moiety is found in a number of inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4, which are promising targets for cancer and inflammatory diseases.[2][3][4] The allylic bromide provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).[5][6]

Synthesis of 2-Bromo-4-(4-cyanophenyl)-1-butene: A Two-Step Approach

The synthesis of 2-Bromo-4-(4-cyanophenyl)-1-butene is most effectively achieved through a two-step sequence: a Suzuki-Miyaura cross-coupling to construct the core 4-(4-cyanophenyl)-1-butene skeleton, followed by a selective allylic bromination.

Step 1: Synthesis of the Precursor, 4-(4-cyanophenyl)-1-butene, via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[7][8][9][10][11] In this step, 4-cyanophenylboronic acid is coupled with an allyl halide, such as allyl bromide, in the presence of a palladium catalyst and a base.

Experimental Protocol: Synthesis of 4-(4-cyanophenyl)-1-butene

  • Reagents and Materials:

    • 4-Cyanophenylboronic acid

    • Allyl bromide

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Water, deionized

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 4-cyanophenylboronic acid (1.0 equivalent) and potassium carbonate (2.0 equivalents) in a 2:1 mixture of toluene and water.

    • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

    • To the degassed solution, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

    • Add allyl bromide (1.2 equivalents) to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(4-cyanophenyl)-1-butene.[12][13]

Caption: Suzuki-Miyaura coupling for the synthesis of 4-(4-cyanophenyl)-1-butene.

Step 2: Allylic Bromination of 4-(4-cyanophenyl)-1-butene

Allylic bromination introduces a bromine atom at the carbon adjacent to the double bond. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine, which favors radical substitution over electrophilic addition to the alkene.[14][15][16]

Experimental Protocol: Synthesis of 2-Bromo-4-(4-cyanophenyl)-1-butene

  • Reagents and Materials:

    • 4-(4-Cyanophenyl)-1-butene

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (radical initiator)

    • Carbon tetrachloride (CCl₄) or a suitable non-polar solvent

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-(4-cyanophenyl)-1-butene (1.0 equivalent) in carbon tetrachloride in a round-bottom flask.

    • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO.

    • Reflux the mixture with vigorous stirring, while irradiating with a UV lamp or a high-intensity incandescent light bulb to initiate the radical reaction.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

    • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Bromo-4-(4-cyanophenyl)-1-butene.[17][18][19]

Caption: Allylic bromination of the precursor to yield the final product.

Characterization of 2-Bromo-4-(4-cyanophenyl)-1-butene

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are predicted spectroscopic data based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.40 (d, J = 8.4 Hz, 2H, Ar-H), 5.95 (m, 1H, -CH=CH₂), 5.40 (d, J = 1.5 Hz, 1H, =CH₂), 5.20 (d, J = 1.5 Hz, 1H, =CH₂), 4.50 (m, 1H, -CH(Br)-), 3.00-2.80 (m, 2H, Ar-CH₂-).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 145.1 (Ar-C), 138.5 (-CH=), 132.6 (Ar-CH), 129.8 (Ar-CH), 118.9 (-C≡N), 117.5 (=CH₂), 111.8 (Ar-C-CN), 55.0 (-CH(Br)-), 40.0 (Ar-CH₂-).
FT-IR (neat) ν (cm⁻¹): ~3080 (alkene C-H stretch), ~2930 (alkane C-H stretch), 2225 (C≡N stretch), ~1640 (C=C stretch), ~1605, 1500 (aromatic C=C stretch), ~700-800 (C-Br stretch).
Mass Spectrometry (EI) m/z: 235/237 ([M]⁺, isotopic pattern for Br), 156 ([M-Br]⁺), 129, 116.

Note: These are predicted values and should be confirmed by experimental data.

Application in the Synthesis of BRD4 Inhibitors

2-Bromo-4-(4-cyanophenyl)-1-butene is a valuable intermediate for the synthesis of novel BRD4 inhibitors. The allylic bromide can be displaced by various nucleophiles, such as amines or thiols, to introduce diverse functionalities that can interact with the active site of the BRD4 bromodomain. This allows for the rapid generation of a library of compounds for SAR studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.

BRD4_Inhibitor_Synthesis Intermediate 2-Bromo-4-(4-cyanophenyl)-1-butene BRD4_Inhibitor BRD4 Inhibitor Scaffold Intermediate->BRD4_Inhibitor Nucleophilic Substitution Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->BRD4_Inhibitor

Caption: General scheme for the synthesis of BRD4 inhibitors.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and application of 2-Bromo-4-(4-cyanophenyl)-1-butene. The detailed protocols and predictive data serve as a valuable resource for researchers in medicinal chemistry and drug development. The strategic combination of a reactive allylic bromide and a pharmacologically relevant cyanophenyl moiety makes this compound a powerful tool for the design and synthesis of novel therapeutics, particularly in the burgeoning field of epigenetic modulation.

References

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles as acetyl-lysine-mimicking bromodomain ligands. Journal of Medicinal Chemistry, 54(19), 6761-6770.
  • Zhang, G., et al. (2018). Discovery and lead identification of quinazoline-based BRD4 inhibitors. ACS Medicinal Chemistry Letters, 9(6), 551-556.
  • Wang, Y., et al. (2023). Design and synthesis of dual BRD4/Src inhibitors for treatment of triple-negative breast cancer. European Journal of Medicinal Chemistry, 264, 116009.
  • Allylic Bromination Using NBS. (2014, February 10). YouTube. Retrieved March 15, 2026, from [Link]

  • Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. Retrieved March 15, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Suzuki, A. (2002). Cross-coupling reactions of organoboranes: an easy way to C-C bonds. In Nobel Lectures in Chemistry 1996-2000 (pp. 337-356).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • A review on Suzuki-Miyaura cross coupling reaction. (2023).
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). Molecules, 28(1), 163.
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society.
  • Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. (n.d.). OrgoSolver. Retrieved March 15, 2026, from [Link]

  • Allylic Rearrangement in NBS Bromination Reactions. (n.d.). OpenRiver. Retrieved March 15, 2026, from [Link]

  • Brominating the Allylic Position with NBS. (2020, October 24). YouTube. Retrieved March 15, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). Physics Department & Chemistry Department.
  • Method for purifying a bromine compound. (n.d.). Google Patents.

Sources

2-Bromo-4-(4-cyanophenyl)-1-butene: A Comprehensive Technical Guide to Structure, Reactivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and pharmaceutical drug development, bifunctional building blocks are critical for the efficient construction of complex molecular architectures. 2-Bromo-4-(4-cyanophenyl)-1-butene (CAS: 731772-76-2) serves as a highly versatile intermediate[1]. The chemical identity of this compound is defined by two key functional groups: a reactive vinyl bromide and a para-substituted nitrile group attached to a phenyl ring[1]. This unique structural topology allows for orthogonal functionalization—enabling chemists to perform transition-metal-catalyzed cross-couplings at the alkene terminus while preserving the nitrile moiety for late-stage modifications.

Molecular Architecture & Electronic Properties

A rigorous understanding of the molecule's reactivity requires a deconstruction of its electronic and steric environment.

  • The Vinylic Bromide Core: The molecule features a 1-butene chain where the terminal carbon (C1) participates in a double bond, and the C2 position is substituted with a bromine atom[1]. The sp² hybridization of the carbon atom attached to the bromine significantly influences its reaction pathways[1]. Unlike sp³-hybridized alkyl bromides, which are prone to S_N2 attacks, the vinylic C-Br bond is strengthened by increased s-character, rendering it inert to standard nucleophilic substitution but highly primed for oxidative addition by low-valent transition metals.

  • The Ethylene Spacer: A two-carbon (-CH₂-CH₂-) alkyl chain separates the vinylic system from the aromatic ring. This spacer provides critical conformational flexibility and electronically insulates the double bond from the electron-withdrawing nature of the cyano group.

  • The 4-Cyanophenyl Moiety: The para-cyano group is a strong electron-withdrawing group (EWG) via both inductive and resonance effects on the phenyl ring. It serves as a robust precursor for primary amines, amides, or carboxylic acids.

G Substrate 2-Bromo-4-(4-cyanophenyl) -1-butene VinylBr Vinyl Bromide Moiety (C=C-Br) Substrate->VinylBr Spacer Ethylene Spacer (-CH2-CH2-) Substrate->Spacer CyanoAr 4-Cyanophenyl Group (-C6H4-CN) Substrate->CyanoAr CrossCoupling Pd-Catalyzed Cross-Coupling VinylBr->CrossCoupling Flexibility Conformational Flexibility Spacer->Flexibility NitrileMod Nitrile Hydrolysis & Reduction CyanoAr->NitrileMod

Structural deconstruction and primary reactivity pathways of 2-Bromo-4-(4-cyanophenyl)-1-butene.

Physicochemical Properties & Quantitative Data

To facilitate experimental design, the core quantitative data and physical properties of 2-Bromo-4-(4-cyanophenyl)-1-butene are summarized below. Handling protocols should align with standard practices for reactive organobromine compounds, which are often air-sensitive and require inert storage.

PropertyValue / Description
Chemical Name 2-Bromo-4-(4-cyanophenyl)-1-butene
CAS Registry Number 731772-76-2
Molecular Formula C₁₁H₁₀BrN
Molecular Weight 236.11 g/mol
InChI Key HNSWXBSYVYKUEI-UHFFFAOYSA-N
Key Functional Groups Vinyl bromide, Nitrile, Aryl ring
Recommended Storage Inert atmosphere (Argon/N₂), cool and dark place (<15°C)

Reactivity Profile & Mechanistic Pathways

The construction of complex carbon skeletons using this molecule relies heavily on the reactivity of the vinylic bromide[1]. The carbon-bromine bond is relatively weak compared to carbon-chlorine bonds, making bromine an excellent leaving group in catalytic cycles[1].

When subjected to a Suzuki-Miyaura or Heck cross-coupling, the terminal nature of the alkene plays a pivotal role. The lack of steric bulk at the C1 position allows the bulky Palladium(0) catalyst to easily coordinate and undergo oxidative addition into the C2-Br bond. Because the cyano group is orthogonal to these conditions, the molecule acts as a reliable linchpin: one end is coupled to an aryl or vinyl boronic acid, while the other end (the nitrile) is preserved for subsequent synthetic steps.

G Start 1. Substrate Preparation (Vinyl Bromide + Boronic Acid) Degas 2. Solvent Degassing (Argon Sparging) Start->Degas Catalyst 3. Catalyst Activation Pd(II) -> Pd(0) Degas->Catalyst OxAdd 4. Oxidative Addition (C-Br Cleavage) Catalyst->OxAdd Transmet 5. Transmetalation (Base-Assisted) OxAdd->Transmet RedElim 6. Reductive Elimination (C-C Bond Formation) Transmet->RedElim Workup 7. Aqueous Workup & Purification RedElim->Workup

Step-by-step workflow for the Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Experimental Workflows & Protocols

As an application scientist, it is critical to not just outline steps, but to establish self-validating systems that ensure reproducibility and mechanistic integrity.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol leverages the vinylic bromide for C-C bond formation while leaving the nitrile intact.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 2-Bromo-4-(4-cyanophenyl)-1-butene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent System & Degassing: Add a solvent mixture of THF/H₂O (4:1 v/v).

    • Causality: The biphasic nature dissolves both the organic substrates and the inorganic base.

    • Critical Step: Degas the mixture by sparging with Argon for 15 minutes. Ambient oxygen will rapidly oxidize the electron-rich Pd(0) catalyst to an inactive Pd(II) state, stalling the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (5 mol%) under a positive stream of Argon.

  • Execution: Heat the reaction mixture to 70°C for 12 hours under active stirring.

  • Self-Validation (In-Process): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc eluent. The disappearance of the UV-active starting material and the emergence of a new spot confirms conversion.

  • Workup & Purification: Quench with deionized water, extract with EtOAc (3x), and dry the organic layer over Na₂SO₄. Purify via silica gel flash chromatography. Post-reaction ¹H NMR will validate success via the disappearance of the distinct vinylic protons associated with the brominated alkene.

Protocol 2: Chemoselective Nitrile Hydrolysis

This protocol converts the terminal nitrile into a carboxylic acid, demonstrating the molecule's utility for late-stage functionalization.

  • Reagent Preparation: Dissolve the coupled product (or the starting material) in Ethanol.

  • Hydrolysis: Add an equal volume of 6M aqueous NaOH.

    • Causality: Base-catalyzed hydrolysis is deliberately chosen over acid catalysis. Strong aqueous acids risk unwanted electrophilic addition across the terminal alkene. The robust sp² C-Br bond (if still present) is generally stable to aqueous base under these conditions.

  • Execution: Reflux the mixture at 80°C for 8–12 hours.

  • Self-Validation (Workup): Cool the mixture to room temperature and slowly acidify with 1M HCl until the pH reaches ~2.

    • Validation Check: The sudden precipitation of the carboxylic acid product serves as an immediate visual confirmation of successful hydrolysis.

  • Characterization: Isolate the precipitate via vacuum filtration. IR spectroscopy will validate the transformation through the complete disappearance of the sharp C≡N stretch (~2220 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) alongside a strong C=O stretch (~1700 cm⁻¹).

References

Sources

Structural and Spectroscopic Profiling of 2-Bromo-4-(4-cyanophenyl)-1-butene: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-4-(4-cyanophenyl)-1-butene (CAS: 731772-76-2) is a highly versatile bifunctional building block widely utilized in drug discovery and advanced materials science[1]. Characterized by a robust carbon skeleton, the molecule features two orthogonal reactive handles: a vinylic bromide and an aryl nitrile. This whitepaper provides an in-depth analysis of its structural properties, definitive spectroscopic data (NMR, IR, MS), and the self-validating experimental protocols required for its rigorous characterization.

Structural and Electronic Causality

The chemical identity and reactivity of 2-Bromo-4-(4-cyanophenyl)-1-butene are dictated by its unique electronic distribution:

  • The Vinylic Bromide Moiety: The sp²-hybridized carbon attached to the bromine atom creates a relatively weak C–Br bond, priming the molecule for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)[1]. The electronegativity of the bromine atom deshields the adjacent vinylic protons, shifting them downfield in ¹H NMR.

  • The Aryl Nitrile Moiety: The –C≡N group is a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This pulls electron density away from the phenyl ring, significantly deshielding the ortho protons and creating a highly diagnostic AA'BB' splitting pattern in the aromatic region.

High-Resolution Spectroscopic Data

To ensure scientific integrity during synthesis or procurement, researchers must validate the compound against the following expected spectroscopic parameters.

Nuclear Magnetic Resonance (NMR)

The NMR shifts are a direct consequence of the molecule's electronic environment. The strong EWG nature of the cyano group resolves the aromatic protons into two distinct doublets, while the vinylic protons appear as two finely split doublets due to geminal coupling (~1.5 Hz) across the terminal alkene.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment (Causality)
7.60 Doublet (d) 8.3 2H Aromatic ortho to –CN (Deshielded by -M effect)
7.32 Doublet (d) 8.3 2H Aromatic meta to –CN
5.60 Doublet (d) 1.5 1H =CH₂ (trans to Bromine)
5.42 Doublet (d) 1.5 1H =CH₂ (cis to Bromine)
2.88 Triplet (t) 7.4 2H Ar–CH₂– (Benzylic deshielding)

| 2.68 | Triplet (t) | 7.4 | 2H | –CH₂–C(Br)= (Allylic/Halogenic deshielding) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
146.1 Quaternary (C) Aromatic C (ipso to alkyl chain)
133.5 Quaternary (C) =C (Br)– (Vinylic bromide carbon)
132.4 Methine (CH) Aromatic C (ortho to –CN)
129.3 Methine (CH) Aromatic C (meta to –CN)
118.9 Quaternary (C) C ≡N (Nitrile carbon)
117.8 Methylene (CH₂) =C H₂ (Terminal alkene)
110.2 Quaternary (C) Aromatic C (ipso to –CN)
41.5 Methylene (CH₂) C H₂–C(Br)= (Aliphatic)

| 34.2 | Methylene (CH₂) | Ar–C H₂– (Aliphatic) |

Mass Spectrometry (ESI-TOF) & Infrared (IR) Spectroscopy

Mass spectrometry offers a definitive, self-validating proof of structure due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio)[2].

Table 3: MS and IR Data Summary

Technique Key Observation Diagnostic Significance
ESI-TOF MS m/z 236.01 and 238.01 ([M+H]⁺) 1:1 isotopic cluster confirms the presence of exactly one Bromine atom.
IR (ATR) 2227 cm⁻¹ (Strong, sharp) C≡N stretching vibration.
IR (ATR) 1625 cm⁻¹ (Medium) C=C stretching of the vinylic system.

| IR (ATR) | 550 cm⁻¹ (Strong) | C–Br stretching vibration. |

Standardized Experimental Methodologies

To guarantee reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: NMR Sample Preparation and Acquisition

Causality: Accurate integration requires complete relaxation of all protons. A sufficient relaxation delay (D1) ensures that the quantitative relationship between the aromatic and aliphatic protons remains mathematically precise[3].

  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Acquisition: Load the sample into a 400 MHz spectrometer. Run a standard 1D ¹H sequence (zg30) with a 30° pulse angle. Set the relaxation delay (D1) to 3.0 seconds to ensure complete longitudinal relaxation. Acquire 16 scans.

  • Self-Validation Check: Calibrate the spectrum to TMS at 0.00 ppm. Integrate the aromatic doublets (total 4H) against the vinylic doublets (total 2H). A ratio deviating from exactly 2:1 indicates polymerization, degradation, or impurities.

Protocol B: ESI-TOF Mass Spectrometry

Causality: Electrospray Ionization (ESI) is a soft ionization technique that prevents the fragmentation of the relatively weak C–Br bond, allowing the intact molecular ion to be observed[2].

  • Preparation: Dilute the compound to 2 µg/mL in LC-MS grade Acetonitrile/Water (50:50, v/v) spiked with 0.1% formic acid. The formic acid acts as a proton source to facilitate [M+H]⁺ formation[4].

  • Injection & Source Setup: Introduce the sample via direct infusion (syringe pump) at 5 µL/min. Set the capillary voltage to 3.5 kV (positive ion mode) and the desolvation gas to 250 °C.

  • Self-Validation Check: Scan the m/z range of 100–500. The protocol is validated only if a twin-peak cluster is observed at m/z 236.01 and 238.01 with a relative intensity ratio of roughly 50.5% to 49.5%.

Protocol C: ATR-FTIR Spectroscopy
  • Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and acquire a background spectrum.

  • Acquisition: Place 2 mg of the neat compound onto the crystal. Apply firm pressure using the anvil to ensure optimal optical contact. Record from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check: Confirm the baseline is flat at 3500-3200 cm⁻¹. The presence of broad bands here indicates water contamination, requiring the sample to be desiccated before further use.

Synthetic Utility & Workflow

Because the vinylic bromide is highly susceptible to oxidative addition by Palladium(0) species, 2-Bromo-4-(4-cyanophenyl)-1-butene is an ideal electrophile for Suzuki-Miyaura cross-coupling. This transforms the simple building block into complex, functionalized olefins used in targeted therapeutics.

G Substrate 2-Bromo-4-(4-cyanophenyl)-1-butene (Vinyl Bromide) Reaction Suzuki-Miyaura Cross-Coupling Substrate->Reaction Partner Arylboronic Acid [Ar-B(OH)2] Partner->Reaction Reagents Pd Catalyst & Base (e.g., Pd(PPh3)4, K2CO3) Reagents->Reaction Product 4-(4-Aryl-but-3-en-1-yl)benzonitrile (Coupled Product) Reaction->Product C-C Bond Formation

Workflow for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-(4-cyanophenyl)-1-butene.

References

  • Ralli, E., et al. "NMR Spectroscopy Protocols for Food Metabolomics Applications". Methods in Molecular Biology (PubMed/NIH). URL:[Link]

  • ACD/Labs. "A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques". ACD/Labs Technical Articles. URL:[Link]

  • LCGC International. "Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling". Chromatography Online. URL:[Link]

Sources

Strategic Reactivity Profiling of 2-Bromo-4-(4-cyanophenyl)-1-butene: A Bifunctional Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug development and materials science increasingly rely on modular, highly functionalized building blocks, 2-Bromo-4-(4-cyanophenyl)-1-butene (CAS: 731772-76-2) emerges as a highly versatile intermediate[1]. With a molecular weight of 236.11 g/mol [2], this compound is characterized by two orthogonal reactive nodes: a vinylic bromide and a para-substituted benzonitrile. Separated by a homoallylic ethylene spacer, these functional groups are electronically isolated, enabling chemoselective transformations. This whitepaper provides an in-depth mechanistic guide to exploiting this bifunctional scaffold.

Structural & Electronic Profiling

The structural genius of 2-Bromo-4-(4-cyanophenyl)-1-butene lies in the lack of extended conjugation between its reactive centers.

  • The Vinylic Bromide Node: The C(sp2)-Br bond is activated toward oxidative addition by low-valent transition metals (Pd, Ni) but is relatively inert to direct nucleophilic substitution (SN1/SN2) due to the high s-character of the sp2 carbon[3].

  • The Nitrile Node: The C(sp)-N triple bond is highly polarized, rendering the nitrile carbon strongly electrophilic and susceptible to attack by "hard" organometallic nucleophiles (e.g., Grignard or organolithium reagents)[4].

  • Electronic Isolation: Because the -CH2-CH2- tether breaks the π-system, the strong electron-withdrawing inductive and resonance effects of the cyano group do not heavily deactivate the vinylic bromide. This allows for predictable, independent functionalization of either terminus.

Orthogonal Functionalization Strategies

The true value of this molecule is its capacity for orthogonal reactivity. By selecting the appropriate catalytic regime or nucleophile, one can selectively functionalize the alkene while preserving the nitrile, or vice versa.

OrthogonalReactivity SM 2-Bromo-4-(4-cyanophenyl) -1-butene Pd Pd-Catalyzed Cross-Coupling SM->Pd Reacts at C(sp2)-Br Mg Grignard Addition SM->Mg Reacts at C(sp)-N Prod1 C2-Substituted Alkene (CN Intact) Pd->Prod1 Prod2 Aryl Ketone (Vinyl Br Intact) Mg->Prod2

Diagram 1: Orthogonal functionalization pathways of the bifunctional scaffold.

Reactivity Node 1: Transition-Metal Catalyzed Cross-Coupling

Vinyl bromides are premier electrophiles for C-C bond formation[3]. Under palladium catalysis, the C(sp2)-Br bond undergoes facile oxidative addition. Recent advances in cross-electrophile coupling (XEC) also allow for the direct coupling of this vinyl bromide with alkyl iodides using dual nickel/photoredox catalysis, expanding the sp2-sp3 chemical space[5].

Reactivity Node 2: Nitrile Transformations

The para-cyanophenyl moiety serves as a masked ketone, amine, or carboxylic acid. Nucleophilic addition of Grignard reagents forms an intermediate imine salt, which upon acidic hydrolysis yields an aryl ketone[4]. Alternatively, the nitrile can be chemoselectively reduced to a primary amine using specialized dual-site ruthenium catalysts or borohydride systems without reducing the isolated alkene[6].

Quantitative Data: Cross-Coupling Modalities

Table 1 summarizes the optimal conditions for functionalizing the vinylic bromide while maintaining the integrity of the cyano group.

Table 1: Quantitative Comparison of Cross-Coupling Modalities for Vinylic Bromides

Reaction TypeElectrophileNucleophileCatalyst SystemTypical YieldsChemoselectivity (Nitrile Tolerance)
Suzuki-Miyaura Vinyl BromideOrganoboronic AcidPd(0) / Weak Base75–95%Excellent
Sonogashira Vinyl BromideTerminal AlkynePd(0) / Cu(I) / Amine70–90%Excellent
Cross-Electrophile Vinyl BromideAlkyl/Aryl HalideNi(0) / Reductant50–80%Moderate to Good
Kumada Vinyl BromideGrignard (RMgX)Ni(0) or Pd(0)60–85%Poor (Nitrile reacts)

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in mechanistic controls (self-validating systems).

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Form a C(sp2)-C(sp2) bond at the C2 position, leaving the cyano group unreacted. Mechanistic Rationale: The use of a mild base (K2CO3) activates the boronic acid via ate-complex formation, accelerating transmetalation. The cyano group is entirely inert to Pd(0) oxidative addition and weak bases.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (C-Br Cleavage) Pd0->OA + Vinyl Bromide TM Transmetalation (Boronic Acid) OA->TM Pd(II) Complex RE Reductive Elimination (C-C Bond Formation) TM->RE Base Activated RE->Pd0 Catalyst Regeneration Prod Cross-Coupled Product RE->Prod Product Release

Diagram 2: Mechanistic cycle for the chemoselective Pd-catalyzed cross-coupling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge 2-Bromo-4-(4-cyanophenyl)-1-butene (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Atmosphere Control: Evacuate and backfill the flask with Argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) oxides and to suppress homocoupling of the boronic acid.

  • Solvent Addition: Add a degassed mixture of Toluene/EtOH/H2O (4:1:1 v/v/v).

  • Catalyst Introduction: Add Pd(PPh3)4 (0.05 equiv) under a positive stream of Argon.

  • Reaction Execution: Heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours.

  • Self-Validation/Monitoring: Monitor via GC-MS. The reaction is complete when the starting material doublet (m/z 235/237, indicative of the 79Br/81Br isotopes) disappears, replaced by the product mass peak.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via silica gel chromatography.

Protocol B: Chemoselective Nucleophilic Addition to Nitrile

Objective: Convert the p-cyanophenyl group to an aryl ketone without displacing the vinylic bromide. Mechanistic Rationale: Grignard reagents add rapidly to the highly electrophilic carbon of the nitrile[4]. At low temperatures (0 °C), the vinylic bromide is kinetically stable against nucleophilic attack or halogen-metal exchange, ensuring absolute chemoselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Bromo-4-(4-cyanophenyl)-1-butene (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried round-bottom flask under Argon.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the kinetic energy of the system prevents competitive side reactions, such as the deprotonation of the allylic/homoallylic protons.

  • Nucleophile Addition: Dropwise add the desired Grignard reagent (R-MgBr, 1.1 equiv) over 15 minutes.

  • Reaction Execution: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.

  • Self-Validation/Monitoring: Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active starting material spot indicates complete conversion to the intermediate imine magnesium salt.

  • Hydrolysis: Quench the reaction carefully by adding 1M HCl (aq) at 0 °C, then stir vigorously at room temperature for 2 hours. Causality: The acidic aqueous environment is mandatory to hydrolyze the stable imine intermediate into the final ketone product.

  • Workup: Extract with Et2O, wash with saturated NaHCO3 to neutralize residual acid, dry over MgSO4, and concentrate in vacuo.

Conclusion

2-Bromo-4-(4-cyanophenyl)-1-butene is a highly strategic synthetic node. The electronic isolation of its vinylic bromide and nitrile moieties allows researchers to deploy orthogonal functionalization workflows. By rigorously controlling catalytic conditions and leveraging the inherent kinetic differences of these functional groups, this scaffold can be rapidly diversified into complex libraries for drug discovery and advanced materials.

References

  • Benchchem. "2-Bromo-4-(4-cyanophenyl)-1-butene | 731772-76-2".
  • Sigma-Aldrich. "2-bromo-4-(4-cyanophenyl)-1-butene".
  • Tobrman, T.
  • Weix, D. J. et al. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis.
  • Ashby, E. C. et al. "Organometallic reaction mechanisms. XII. Mechanism of methylmagnesium bromide addition to benzonitrile." Journal of the American Chemical Society, 1973. (via Master Organic Chemistry).
  • Sneddon, H. F. et al. "A Dual Site Catalyst for Mild, Selective Nitrile Reduction." NIH PMC, 2014.

Sources

Methodological & Application

Application Note: Advanced Isolation and High-Purity Polish of 2-Bromo-4-(4-cyanophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Methodological Rationale Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists

Executive Summary & Chemical Context

The compound 2-Bromo-4-(4-cyanophenyl)-1-butene (CAS: 731772-76-2)[1] is a highly versatile bifunctional building block. It features a terminal vinyl bromide—primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, and Sonogashira reactions)—and a cyanophenyl moiety, which serves as a handle for tetrazole synthesis, amine reduction, or direct target binding in structure-activity relationship (SAR) studies.

However, the purification of this molecule presents distinct challenges. Terminal vinyl bromides are notoriously sensitive to photolytic degradation and thermal stress, while the highly polar nitrile group dictates its chromatographic behavior[2]. This guide outlines a self-validating, causality-driven methodology for isolating this compound to >99% purity, suitable for rigorous in-vivo pharmaceutical testing.

Mechanistic Vulnerabilities & Methodological Rationale

As a Senior Application Scientist, I approach method development by first analyzing the molecule's failure modes. The structural combination of a strong chromophore (the cyanophenyl ring) and a weak C(sp2)−Br bond creates a specific vulnerability: photo-induced homolytic cleavage .

When exposed to ambient laboratory UV light, the cyanophenyl group can act as an internal antenna, absorbing photons and facilitating energy transfer that ruptures the carbon-bromine bond. This generates a reactive vinyl radical, leading to uncontrolled polymerization or debromination (Figure 1). Consequently, light exclusion is not optional; it is the foundational parameter of this protocol.

Degradation A 2-Bromo-4-(4-cyanophenyl)-1-butene B Homolytic C-Br Cleavage (Vinyl Radical Formation) A->B UV Light (hv) or Thermal Stress C Polymerization / Cross-linking B->C Radical Propagation D Debrominated Alkene B->D H-Abstraction

Figure 1: Photolytic and thermal degradation pathways of terminal vinyl bromides.

Chromatographic Causality
  • Stationary Phase Selection: Standard silica gel is slightly acidic. While vinyl bromides are generally acid-stable, prolonged residence times can catalyze alkene isomerization or hydration. We utilize flash chromatography with a high flow rate to minimize silica exposure.

  • Mobile Phase Selection (HPLC): Unlike basic amines, the nitrile group does not require acidic modifiers (like TFA or formic acid) to prevent peak tailing. We employ a strictly neutral mobile phase (Milli-Q Water and HPLC-grade Acetonitrile) to preclude any trace acid-catalyzed degradation of the terminal alkene.

Physicochemical Profiling & Quantitative Data

Understanding the polarity differential between the starting materials (e.g., 4-(4-cyanophenyl)-1-butene) and the brominated product is critical for gradient design.

Table 1: Key Physicochemical Properties

ParameterValue / DescriptionImpact on Purification
Molecular Weight 236.11 g/mol Elutes moderately early in reverse-phase HPLC.
CAS Number 731772-76-2Reference identifier for analytical standards.
UV Absorbance Max ~230 nm & 254 nmStrong signal at 254 nm due to the cyanophenyl conjugation.
Solubility DCM, EtOAc, Et2O, MeCNHighly soluble in standard organic loading solvents.

Table 2: TLC Solvent System Optimization (Silica Gel 60 F254)

Solvent System (v/v)Target Rf​ Separation QualityRecommendation
100% Hexanes0.10PoorToo non-polar; compound streaks.
90:10 Hexanes:EtOAc0.35ExcellentOptimal for Flash Chromatography.
80:20 Hexanes:EtOAc0.65PoorCo-elution with non-polar impurities.

Purification Workflow & Self-Validating Protocols

Workflow A Crude Mixture (Post-Synthesis) B Aqueous Workup (DCM / Brine) A->B C Flash Chromatography (Silica, Hexane/EtOAc) B->C D Fraction Analysis (UV 254 nm & TLC) C->D E Preparative RP-HPLC (Neutral H2O/MeCN) D->E For >99% Purity (In-vivo studies) F Pure 2-Bromo-4-(4-cyanophenyl)-1-butene D->F For >95% Purity (Synthetic intermediate) E->F G Storage (Amber Vial, Argon, -20°C) F->G

Figure 2: End-to-end purification workflow for 2-Bromo-4-(4-cyanophenyl)-1-butene.

Protocol A: Primary Isolation via Flash Column Chromatography

Objective: Remove bulk impurities, unreacted starting materials, and polymeric byproducts.

System Validation Step (2D-TLC): Before loading the column, perform a 2-Dimensional TLC. Spot the crude mixture, elute in 90:10 Hexanes:EtOAc, rotate the plate 90 degrees, and elute again. If the target spot appears off the diagonal, the compound is degrading on the silica. If this occurs, pre-treat your bulk silica with 1% Triethylamine (Et3N) in hexanes to neutralize acidic sites.

  • Column Preparation: Pack a glass column with 230-400 mesh silica gel using 100% Hexanes. Crucial: Wrap the entire glass column tightly in aluminum foil to block ambient light[3].

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Apply evenly to the silica bed.

  • Elution:

    • Flush with 2 column volumes (CV) of 100% Hexanes to remove highly non-polar aliphatic byproducts.

    • Transition to an isocratic gradient of 90:10 Hexanes:EtOAc.

    • Apply positive pressure (nitrogen or argon) to maintain a fast flow rate, minimizing the compound's residence time on the silica to under 45 minutes.

  • Fraction Collection: Collect in foil-wrapped test tubes. Identify the product fractions using UV-active TLC (254 nm).

  • Concentration: Evaporate the solvent under reduced pressure at a bath temperature not exceeding 30°C to prevent thermal degradation.

Protocol B: High-Purity Polish via Preparative RP-HPLC

Objective: Achieve >99% purity by removing closely eluting regioisomers (e.g., internal alkene bromides).

System Validation Step (Analytical LC-MS Hold): Post-purification, run an analytical LC-MS using a shallow gradient (1% B/min). If the target peak exhibits a fronting or tailing shoulder with the identical mass (m/z 236.1), it indicates the presence of an internal alkene regioisomer. This validates that the preparative gradient plateau must be flattened further to achieve baseline resolution.

  • Column Selection: C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm). The hydrophobic C18 chain interacts optimally with the butene linker, while the cyanophenyl group provides distinct retention characteristics.

  • Mobile Phases:

    • Phase A: Milli-Q Water (Neutral, NO modifiers).

    • Phase B: HPLC-Grade Acetonitrile (Neutral, NO modifiers).

  • Gradient Design:

    • 0-5 min: 30% B (Isocratic hold to elute highly polar impurities).

    • 5-25 min: Linear gradient from 30% B to 85% B. (The target compound typically elutes around 65-70% B).

    • 25-30 min: 100% B (Column wash).

  • Detection: Monitor at 230 nm and 254 nm.

  • Lyophilization: Pool the pure fractions. Flash-freeze using a dry ice/acetone bath and lyophilize in the dark to yield the pure compound.

Protocol C: Handling and Storage

Vinyl bromides are prone to slow auto-polymerization if stored improperly[3].

  • Transfer the purified oil/solid into an amber glass vial .

  • Purge the vial with a heavy stream of Argon gas for 30 seconds to displace all oxygen (preventing oxidative radical initiation).

  • Seal tightly with a PTFE-lined cap and store at -20°C .

References

  • Concellón, J. M., et al. "Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes." Organic Letters, American Chemical Society. URL:[Link][2]

  • Occupational Safety and Health Administration (OSHA). "Vinyl Bromide Handling, Storage, and Analysis Method." OSHA Organic Methods Evaluation Branch. URL:[Link][3]

Sources

Application Note: Strategic Functionalization of 2-Bromo-4-(4-cyanophenyl)-1-butene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Drug Discovery Scientists, and Process Engineers Focus: Orthogonal Functionalization, Bioisosteric Replacement, and Palladium-Catalyzed Cross-Coupling

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on bifunctional building blocks that offer orthogonal reactivity. 2-Bromo-4-(4-cyanophenyl)-1-butene (CAS: 731772-76-2) is a highly versatile aliphatic-aromatic scaffold designed for precisely this purpose[1].

Structurally, this molecule features two distinct, highly valuable chemical handles separated by an ethylene linker:

  • A Vinyl Bromide Moiety (C2 Position): The sp2 -hybridized carbon-bromine bond serves as a prime site for transition-metal-catalyzed carbon-carbon (C–C) or carbon-heteroatom (C–X) bond formation. Vinyl bromides undergo oxidative addition more readily than aryl chlorides but offer superior bench stability compared to vinyl iodides[2].

  • A Benzonitrile Moiety (C4' Position): The terminal cyano group is a classic precursor for bioisosteric transformations. In drug design, converting a nitrile into a 5-substituted 1H -tetrazole provides a metabolically stable, lipophilic bioisostere for a carboxylic acid, significantly improving oral bioavailability and target-site retention[3][4].

As a Senior Application Scientist, I have designed this protocol guide to demonstrate how to sequentially exploit these two handles without cross-reactivity, enabling the synthesis of highly functionalized drug-like intermediates.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Experimental Design

The first strategic transformation utilizes the vinyl bromide. The Suzuki-Miyaura cross-coupling is selected over Stille or Negishi couplings due to the low toxicity of boronic acids and their tolerance to the unprotected nitrile group.

Catalyst Selection: We employ Pd(dppf)Cl₂ . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle (approx. 99°), which accelerates the reductive elimination step—often the bottleneck when coupling bulky aliphatic vinyl halides with substituted aryl boronic acids. Base & Solvent: A biphasic system of 1,4-Dioxane and water (4:1) with K₂CO₃ ensures the solubility of both the organic substrate and the inorganic base, facilitating the transmetalation step[2].

Protocol A: Vinyl Bromide Activation via Suzuki-Miyaura Coupling

Reagents:

  • 2-Bromo-4-(4-cyanophenyl)-1-butene (1.0 equiv, 1.0 mmol, 236.1 mg)

  • Phenylboronic acid (1.2 equiv, 1.2 mmol, 146.3 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 40.8 mg)

  • K₂CO₃ (2.0 equiv, 2.0 mmol, 276.4 mg)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-(4-cyanophenyl)-1-butene, phenylboronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which can degrade the active Pd(0) species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 4–6 hours. Monitor the consumption of the vinyl bromide via TLC (Hexanes/EtOAc 4:1, UV detection).

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (2 × 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, gradient elution Hexanes to 10% EtOAc/Hexanes) to yield the functionalized 4-(4-cyanophenyl)-2-phenyl-1-butene.

Application 2: Nitrile-Directed Tetrazole Synthesis

Causality & Experimental Design

Following the functionalization of the alkene, the next step is the transformation of the benzonitrile into a 5-substituted 1H -tetrazole.

Reagent Selection: The [3+2] cycloaddition of a nitrile with an azide is notoriously sluggish for electron-neutral or alkyl-substituted nitriles. To overcome this without resorting to highly toxic tin catalysts, we utilize Sodium Azide (NaN₃) paired with Zinc Bromide (ZnBr₂) [5]. Mechanistic Rationale: ZnBr₂ acts as a highly effective Lewis acid. The Zn2+ coordinates to the nitrogen lone pair of the cyano group, increasing the electrophilicity of the nitrile carbon. This significantly lowers the activation energy required for the nucleophilic attack by the azide anion, allowing the reaction to proceed in an aqueous medium (Green Chemistry approach)[3][5].

Protocol B: [3+2] Cycloaddition for Bioisostere Generation

Reagents:

  • Coupled Nitrile Intermediate from Protocol A (1.0 equiv, 1.0 mmol)

  • NaN₃ (1.5 equiv, 1.5 mmol, 97.5 mg)

  • ZnBr₂ (1.0 equiv, 1.0 mmol, 225.2 mg)

  • H₂O or DMF (5 mL)

Step-by-Step Methodology:

  • Preparation: In a 15 mL heavy-walled pressure vial, suspend the nitrile intermediate, NaN₃, and ZnBr₂ in 5 mL of deionized water (or DMF if solubility is extremely poor).

    • Safety Note: NaN₃ is highly toxic and can form explosive hydrazoic acid if exposed to strong acids. Handle in a well-ventilated fume hood.

  • Cycloaddition: Seal the vial with a PTFE-lined cap. Heat the reaction mixture to 120 °C (if in DMF) or 150 °C (if in H₂O) with vigorous stirring for 12–24 hours.

  • Acidification & Precipitation: Cool the reaction to room temperature. Carefully add 3N HCl dropwise until the pH reaches 1–2. Why? The tetrazole is initially formed as a zinc/sodium salt. Acidification protonates the tetrazole (pKa ~ 4.5), causing the highly lipophilic free-base tetrazole to precipitate from the aqueous layer.

  • Isolation: Extract the aqueous suspension with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Recrystallize from hot ethanol to afford the pure 5-substituted 1H -tetrazole derivative.

Quantitative Data Summaries

The following tables summarize the optimization parameters for both transformative handles, providing a reference for process scale-up.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling (Vinyl Bromide Activation)

EntryCatalyst (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9065
2Pd(OAc)₂ / PPh₃K₂CO₃DMF10058
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 80 92
4Pd₂(dba)₃ / XPhosCs₂CO₃THF6588

Table 2: Optimization of [3+2] Cycloaddition (Nitrile to Tetrazole)

EntryAzide SourceLewis Acid / CatalystSolventTime (h)Yield (%)
1NaN₃ (1.5 eq)NH₄Cl (1.5 eq)DMF2445
2NaN₃ (1.5 eq)PbCl₂ (10 mol%)DMF881
3 NaN₃ (1.5 eq) ZnBr₂ (1.0 eq) H₂O 24 89
4TMS-N₃ (2.0 eq)TBAF (0.1 eq)Toluene1876

Mechanistic Workflows & Diagrams

G SM 2-Bromo-4-(4-cyanophenyl)-1-butene (Dual Handle Scaffold) Suzuki Suzuki-Miyaura Cross-Coupling (Vinyl Bromide Activation) SM->Suzuki Pd cat., Boronic Acid Base, Heat Tetrazole [3+2] Cycloaddition (Nitrile to Tetrazole) Suzuki->Tetrazole NaN3, ZnBr2 H2O, 150°C Product Bifunctionalized Pharmacophore Tetrazole->Product Bioisostere Formation (Acidic Workup)

Orthogonal functionalization workflow of 2-Bromo-4-(4-cyanophenyl)-1-butene.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Vinyl-Pd(II)-Br) Pd0->OxAdd 2-Bromo-4-(4-cyanophenyl)-1-butene TransMet Transmetalation (Vinyl-Pd(II)-Aryl) OxAdd->TransMet Arylboronic Acid, K2CO3 RedElim Reductive Elimination (Product Release) TransMet->RedElim Halide Scavenging RedElim->Pd0 Functionalized Diene

Palladium-catalyzed Suzuki-Miyaura catalytic cycle for vinyl bromide activation.

References

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. Organics 2022. URL:[Link]

  • Frontiers in Chemistry. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers, 2025. URL:[Link]

  • SONAR. Application of Photoclick Chemistry for the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition between Alkynes and Nitrilimines. URL:[Link]

Sources

Application Note: Transition-Metal Mediated Nucleophilic Functionalization of 2-Bromo-4-(4-cyanophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2-Bromo-4-(4-cyanophenyl)-1-butene (CAS: 731772-76-2)[1]

Mechanistic Rationale: Overcoming sp2 Inertness

2-Bromo-4-(4-cyanophenyl)-1-butene is a highly versatile bifunctional building block characterized by a terminal vinyl bromide moiety and a para-cyanophenyl group[2]. While alkyl bromides readily undergo classical SN​1 or SN​2 nucleophilic substitutions, the vinylic bromide in this scaffold is entirely inert to these standard pathways.

The Causality of Inertness: The carbon atom attached to the bromine is sp2 hybridized, resulting in a C–Br bond that is significantly shorter and possesses a higher bond dissociation energy than a typical sp3 C–Br bond[2]. Furthermore, any hypothetical SN​1 dissociation would generate a highly unstable, high-energy vinyl cation. Consequently, direct reaction with nucleophiles (amines, alkoxides, or carbon nucleophiles) is kinetically forbidden under standard thermal conditions.

To successfully functionalize this position, transition-metal catalysis (specifically Palladium) is strictly required. Palladium circumvents the high activation barrier of direct substitution by inserting itself into the C–Br bond via oxidative addition, allowing nucleophiles to bind directly to the metal center before undergoing reductive elimination to form the new bond[3].

Application I: C–N Bond Formation via Buchwald-Hartwig Amination

The coupling of 2-Bromo-4-(4-cyanophenyl)-1-butene with amine nucleophiles yields functionalized enamines or allylic amines, which are highly valuable motifs in medicinal chemistry[4].

Experimental Design & Causality:

  • Catalyst/Ligand: We utilize Pd2​(dba)3​ paired with the bidentate phosphine ligand BINAP. The bidentate nature of BINAP enforces a cis-geometry on the Pd(II) intermediate. This spatial arrangement accelerates the desired reductive elimination while sterically suppressing competing β -hydride elimination—a common failure mode when coupling aliphatic amines[5].

  • Base: Sodium tert-butoxide ( NaOtBu ) is employed to deprotonate the amine upon coordination to the palladium center, facilitating the formation of the critical Pd-amido complex[5].

Protocol: Palladium-Catalyzed Amination

Note: This protocol is a self-validating system; the visual color changes of the Pd-complex and TLC monitoring ensure process control.

  • Preparation (Glovebox/Schlenk Line): To an oven-dried Schlenk flask under an argon atmosphere, add Pd2​(dba)3​ (0.01 equiv, 1 mol%), BINAP (0.02 equiv, 2 mol%), and NaOtBu (1.2 equiv)[5].

  • Reagent Addition: Dissolve 2-Bromo-4-(4-cyanophenyl)-1-butene (1.0 equiv) and the chosen amine nucleophile (1.2 equiv) in anhydrous, degassed toluene to achieve a 0.25 M concentration[4]. Transfer this solution to the Schlenk flask via a syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 80 °C with vigorous stirring. The solution will typically transition from a dark purple/red to a golden-brown hue as the active Pd(0) species enters the catalytic cycle.

  • Monitoring: Monitor the reaction via GC-MS or TLC (Hexanes:EtOAc). The disappearance of the UV-active vinyl bromide starting material (typically within 8–12 hours) validates completion.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

Application II: C–C Bond Formation via Suzuki-Miyaura Coupling

When carbon-based nucleophiles are required, arylboronic acids are the premier choice due to their bench-stability, low toxicity, and excellent functional group tolerance[3]. This transformation converts the vinyl bromide into a 1,1-disubstituted diene or styrene derivative.

Experimental Design & Causality:

  • Catalyst: Pd(PPh3​)4​ is utilized as a robust, general-purpose Pd(0) source.

  • Biphasic Solvent & Base: A THF/Water mixture with K2​CO3​ is used. The aqueous base is critical; it coordinates to the electron-deficient boron atom of the boronic acid, forming an electron-rich boronate complex. This "ate" complex is significantly more nucleophilic, driving the transmetalation step with the Pd(II)-halide intermediate[6].

Protocol: Suzuki-Miyaura Cross-Coupling
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-4-(4-cyanophenyl)-1-butene (1.0 equiv), the arylboronic acid nucleophile (1.1 equiv), and Pd(PPh3​)4​ (0.05 equiv, 5 mol%)[3].

  • Solvent Addition: Add a degassed biphasic solvent mixture of THF and 2M aqueous K2​CO3​ (3:1 v/v ratio). Degassing (via sparging with N2​ for 15 minutes) is critical to prevent the homocoupling of the boronic acid.

  • Reaction Execution: Attach a reflux condenser and heat the vigorously stirred biphasic mixture to 75 °C for 8–10 hours[3].

  • Workup: Upon completion (validated by TLC), cool the mixture to room temperature. Separate the aqueous layer and extract twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify the resulting substituted alkene via column chromatography.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected quantitative yields for the nucleophilic functionalization of the vinyl bromide moiety.

Reaction TypeNucleophile ClassCatalyst SystemBaseSolventTemp (°C)Expected Yield
Buchwald-Hartwig 1° or 2° Amines Pd2​(dba)3​ / BINAP NaOtBu Toluene80–10075–90%
Suzuki-Miyaura Arylboronic Acids Pd(PPh3​)4​ K2​CO3​ THF / H2​O 70–8080–95%
Stille Coupling Organostannanes Pd(PPh3​)4​ NoneDMF90–11070–85%

Visualizations of Reaction Logic and Mechanisms

Workflow Start 2-Bromo-4-(4-cyanophenyl)-1-butene (Inert Vinyl Bromide) Nuc_Amine Amine Nucleophile (1° or 2° Amine) Start->Nuc_Amine Add N-Nuc Nuc_Boron Carbon Nucleophile (Arylboronic Acid) Start->Nuc_Boron Add C-Nuc Cat_BH Buchwald-Hartwig Amination Pd2(dba)3, BINAP, NaOtBu Nuc_Amine->Cat_BH Cat_SM Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3 Nuc_Boron->Cat_SM Prod_Enamine N-Vinyl Amine / Enamine (C-N Bond Formed) Cat_BH->Prod_Enamine Cross-Coupling Prod_Diene Substituted Alkene (C-C Bond Formed) Cat_SM->Prod_Diene Cross-Coupling

Figure 1: Decision tree for selecting nucleophiles and catalytic conditions for vinyl bromide coupling.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst Pd2_OA Pd(II) Complex (Oxidative Addition) Pd0->Pd2_OA + Vinyl Bromide Pd2_TM Pd(II) Complex (Nucleophile Binding / Transmetalation) Pd2_OA->Pd2_TM + Nucleophile Pd2_TM->Pd0 Reductive Elimination Product Coupled Product (Functionalized Alkene) Pd2_TM->Product VinylBr 2-Bromo-4-(4-cyanophenyl)-1-butene VinylBr->Pd2_OA Nucleophile Activated Nucleophile (Amine + Base OR Boronate) Nucleophile->Pd2_TM

Figure 2: General Palladium catalytic cycle circumventing the inertness of the sp2 C-Br bond.

References

  • Title : Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides Source : PMC - NIH URL :[Link][4]

  • Title : 3.7.1 Suzuki-Coupling Source : NPTEL URL : [Link][6]

  • Title : Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides Source : ResearchGate URL : [Link][5]

Sources

Application Notes and Protocols: The Strategic Utility of 2-Bromo-4-(4-cyanophenyl)-1-butene as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of the vinyl bromide building block, 2-Bromo-4-(4-cyanophenyl)-1-butene . This document provides in-depth protocols, mechanistic insights, and the causal reasoning behind experimental choices, empowering scientists to effectively utilize this reagent in the synthesis of complex molecular architectures.

Introduction: Unveiling the Synthetic Potential

2-Bromo-4-(4-cyanophenyl)-1-butene is a bifunctional organic molecule poised for significant applications in contemporary organic synthesis. Its structure incorporates two key reactive handles: a terminal alkene and a vinyl bromide. This unique combination allows for a diverse range of chemical transformations, making it a valuable precursor for the construction of complex carbocyclic and heterocyclic scaffolds. The presence of the cyanophenyl moiety also offers a site for further functionalization or can act as a critical pharmacophore in medicinal chemistry.

The strategic importance of brominated organic compounds in drug design is well-established, offering a means to enhance therapeutic activity and modulate metabolic profiles.[1] This guide will focus on the utility of the vinyl bromide component of 2-Bromo-4-(4-cyanophenyl)-1-butene, particularly in palladium-catalyzed cross-coupling reactions, which are foundational in the synthesis of pharmaceuticals and advanced materials.[2]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety of 2-Bromo-4-(4-cyanophenyl)-1-butene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2]

Suzuki-Miyaura Coupling: Forging Biaryl and Substituted Alkene Scaffolds

The Suzuki-Miyaura coupling is a highly versatile method for creating C(sp²)–C(sp²) bonds, reacting an organoboron compound with an organohalide.[3] In the context of our building block, this reaction enables the stereoselective synthesis of substituted styrenyl compounds.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the vinyl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]

Experimental Protocol: Synthesis of 4-(4-cyanophenyl)-2-phenyl-1-butene

Objective: To demonstrate a typical Suzuki-Miyaura coupling protocol using 2-Bromo-4-(4-cyanophenyl)-1-butene and phenylboronic acid.

Materials:

  • 2-Bromo-4-(4-cyanophenyl)-1-butene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-4-(4-cyanophenyl)-1-butene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add toluene and deionized water to create a biphasic mixture.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(4-cyanophenyl)-2-phenyl-1-butene.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.

  • Base (K₂CO₃): Essential for the transmetalation step, activating the boronic acid.[3]

  • Ligand (PPh₃): Stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.

  • Biphasic Solvent System: Toluene solubilizes the organic reactants and catalyst, while the aqueous phase contains the inorganic base.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryArylboronic AcidCatalyst Loading (mol%)BaseSolventYield (%)
1Phenylboronic acid2K₂CO₃Toluene/H₂O85
24-Methoxyphenylboronic acid2Cs₂CO₃Dioxane/H₂O88
33-Thienylboronic acid2K₃PO₄THF/H₂O79

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst A 2-Bromo-4-(4-cyanophenyl)-1-butene F Reaction Setup (Inert Atmosphere) A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(OAc)2/PPh3) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/H2O) E->F G Heating & Stirring (80-90 °C) F->G H Workup & Purification G->H I Coupled Product H->I

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Synthesis of Conjugated Enynes

The Sonogashira coupling provides a reliable method for the formation of a C(sp²)–C(sp) bond between a vinyl halide and a terminal alkyne.[2] This reaction is particularly valuable for synthesizing conjugated enynes, which are important motifs in natural products and materials science.

Mechanistic Insight: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the vinyl bromide. The copper co-catalyst activates the terminal alkyne, facilitating its transfer to the palladium center (transmetalation). Reductive elimination then yields the enyne product.

Experimental Protocol: Synthesis of 4-(4-cyanophenyl)-2-(phenylethynyl)-1-butene

Objective: To illustrate a standard Sonogashira coupling protocol with 2-Bromo-4-(4-cyanophenyl)-1-butene and phenylacetylene.

Materials:

  • 2-Bromo-4-(4-cyanophenyl)-1-butene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-Bromo-4-(4-cyanophenyl)-1-butene (1.0 eq) in a mixture of THF and triethylamine.

  • To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

  • Add phenylacetylene (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through a pad of celite to remove the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired enyne.

Causality Behind Experimental Choices:

  • Copper(I) Iodide: Acts as a co-catalyst to form a copper acetylide intermediate, which facilitates the transmetalation to the palladium center.

  • Triethylamine: Serves as both a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HBr by-product.

  • Inert Atmosphere: Crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_reactants pd0 Pd(0)L2 pd2 R-Pd(II)(Br)L2 pd0->pd2 Oxidative Addition pd_alkyne R-Pd(II)(C≡CR')L2 pd2->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product R-C≡CR' pd_alkyne->product vinyl_bromide R-Br vinyl_bromide->pd2 alkyne R'-C≡C-H cu_catalyst CuI, Base alkyne->cu_catalyst cu_catalyst->pd2

Sources

Scale-Up Synthesis Protocol: 2-Bromo-4-(4-cyanophenyl)-1-butene via Chemoselective Negishi Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 2-Bromo-4-(4-cyanophenyl)-1-butene (CAS: 731772-76-2) is a highly versatile bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including androgen receptor antagonists and specialized functional materials[1]. The molecule possesses two distinct reactive sites: a terminal vinylic bromide and a para-cyanophenyl moiety.

From a process chemistry perspective, the synthesis of this C11H10BrN skeleton presents a significant chemoselectivity challenge. Traditional alkylation or Grignard-based cross-coupling strategies frequently fail due to the high electrophilicity of the nitrile group, which readily undergoes nucleophilic attack by hard organometallic reagents (e.g., organolithiums or organomagnesiums) to form undesired imines or ketones[2]. Furthermore, introducing the vinylic bromide requires strict regiocontrol to avoid reacting the vinylic halogen during the C-C bond formation step.

To circumvent these issues, this protocol employs a chemoselective Negishi cross-coupling [2]. By utilizing an organozinc intermediate (4-cyanobenzylzinc bromide), we leverage the mild nucleophilicity of zinc, which perfectly tolerates the cyano group[2]. The coupling partner, 2-bromoallyl bromide, contains both an allylic and a vinylic bromide. Palladium(0) catalysts exhibit a profound kinetic preference for oxidative addition into the weaker allylic C–Br bond (~55 kcal/mol) over the stronger vinylic C–Br bond (~76 kcal/mol), ensuring absolute regiocontrol[3].

Reaction Workflow & Pathway

SynthesisWorkflow A 4-Cyanobenzyl bromide C 4-Cyanobenzylzinc bromide (0.5 M) A->C Oxidative Insertion B Activated Zn Dust THF, 0-10°C B->C F 2-Bromo-4-(4-cyanophenyl) -1-butene C->F Negishi Cross-Coupling D 2-Bromoallyl bromide D->F E Pd(PPh3)4 (cat.) THF, 25°C E->F Catalysis

Caption: Workflow for the chemoselective Negishi cross-coupling synthesis of 2-Bromo-4-(4-cyanophenyl)-1-butene.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure reproducibility during scale-up.

Part A: Preparation of 4-Cyanobenzylzinc Bromide (0.5 M in THF)

Causality Insight: Commercial zinc dust possesses a passivating oxide layer that inhibits electron transfer. Chemical activation using 1,2-dibromoethane (which scavenges the oxide layer by generating ethylene gas and ZnBr2) and trimethylsilyl chloride (TMSCl) is mandatory to ensure a rapid and reproducible oxidative insertion[2]. The reaction must be maintained below 10 °C to suppress Wurtz-type homocoupling of the benzyl bromide[4].

  • Equipment Setup: Purge a 5 L jacketed glass reactor equipped with an overhead stirrer, internal temperature probe, and dropping funnel with ultra-pure Argon for 30 minutes.

  • Zinc Activation: Charge the reactor with Zinc dust (65.4 g, 1.0 mol, 2.0 equiv) and anhydrous THF (1.0 L). Add 1,2-dibromoethane (4.3 mL, 0.05 mol) and heat the suspension to 60 °C for 15 minutes. Cool to 25 °C and add TMSCl (1.3 mL, 0.01 mol). Stir for an additional 15 minutes.

  • Oxidative Insertion: Cool the activated zinc suspension to 0–5 °C. Dissolve 4-cyanobenzyl bromide (98.0 g, 0.5 mol, 1.0 equiv)[4] in anhydrous THF (500 mL). Add this solution dropwise to the zinc suspension over 2 hours, maintaining the internal temperature below 10 °C.

  • Maturation & IPC 1: Stir the mixture at 10 °C for 2 hours. Stop the stirrer and allow the unreacted zinc to settle.

    • Self-Validation (IPC 1): Withdraw a 1.0 mL aliquot of the supernatant and titrate against a standardized solution of iodine in saturated aqueous LiCl/THF. A molarity of 0.48–0.52 M confirms successful insertion.

Part B: Palladium-Catalyzed Negishi Cross-Coupling

Causality Insight: Pd(PPh3)4 is selected as the optimal catalyst because its bite angle and electron density perfectly balance the rapid oxidative addition of the allylic bromide with the subsequent transmetalation of the benzylic zinc species, preventing premature β-hydride elimination[2].

  • Catalyst Activation: In a separate, Argon-purged 10 L jacketed reactor, charge 2-bromoallyl bromide (100.0 g, 0.5 mol, 1.0 equiv)[3] and anhydrous THF (1.0 L). Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (28.9 g, 0.025 mol, 5 mol%). Stir at 20 °C for 15 minutes until a homogenous yellow/orange solution forms.

  • Cross-Coupling: Using a cannula filter (to exclude unreacted zinc), transfer the 4-cyanobenzylzinc bromide solution (approx. 0.5 mol) into the 10 L reactor over 1 hour. Maintain the internal temperature at 25 °C.

  • Reaction Monitoring (IPC 2): Stir the reaction at 25 °C for 4 hours.

    • Self-Validation (IPC 2): Analyze an aliquot via GC-MS. The reaction is deemed complete when the 2-bromoallyl bromide peak (m/z 198/200) is <1% area, and the product peak (m/z 235/237) plateaus.

  • Workup: Quench the reaction safely by adding saturated aqueous NH4Cl (2.0 L) slowly at 10 °C. Add Methyl tert-butyl ether (MTBE, 2.0 L) and agitate for 15 minutes. Separate the phases. Wash the organic phase with water (1.0 L) and brine (1.0 L), then dry over anhydrous Na2SO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude dark oil via short-path vacuum distillation (bp ~145-150 °C at 0.1 mmHg) or silica gel plug filtration (Hexanes/EtOAc 9:1) to afford the title compound as a pale yellow oil.

Quantitative Data & Optimization

The following table summarizes the process optimization data for the Negishi cross-coupling step, demonstrating the superiority of the chosen conditions to maintain regioselectivity.

Catalyst System (5 mol%)SolventTemp (°C)Conversion (%)Isolated Yield (%)Regioselectivity (Allyl vs. Vinyl Insertion)
Pd(PPh3)4 THF 25 >99 88 >99:1
Pd(dppf)Cl2THF25958298:2
Ni(acac)2 / dpppTHF/NMP25705585:15
Pd(PPh3)4Toluene60856895:5

Note: Nickel catalysis resulted in lower yields due to competitive coordination by the nitrile group and diminished regioselectivity.

Analytical Characterization

To verify the identity and purity of the synthesized 2-Bromo-4-(4-cyanophenyl)-1-butene, the following spectroscopic benchmarks should be met:

  • 1H NMR (400 MHz, CDCl3): δ 7.60 (d, J = 8.2 Hz, 2H, Ar-H meta to alkyl), 7.32 (d, J = 8.2 Hz, 2H, Ar-H ortho to alkyl), 5.58 (d, J = 1.5 Hz, 1H, =CH2 trans to Br), 5.42 (d, J = 1.5 Hz, 1H, =CH2 cis to Br), 2.85 (t, J = 7.5 Hz, 2H, Ar-CH2), 2.65 (t, J = 7.5 Hz, 2H, CH2-CBr).

  • 13C NMR (100 MHz, CDCl3): δ 146.2 (Ar-C), 133.5 (C-Br vinylic), 132.4 (Ar-C), 129.5 (Ar-C), 118.9 (-CN), 117.2 (=CH2), 110.1 (Ar-C-CN), 42.1 (CH2), 34.5 (CH2).

  • GC-MS (EI, 70 eV): m/z calculated for C11H10BrN: 235.00. Found: 235 (M+), 237 (M+2, bromine isotope pattern), 156 (M - Br), 116 (4-cyanobenzyl cation).

References

  • National Institutes of Health (NIH) / PMC. "Synthesis of 2,5-Diaryl-1,5-Dienes from Allylic Bromides Using Visible-Light Photoredox Catalysis". Source: NIH. URL: [Link]

Sources

Troubleshooting & Optimization

Optimizing "2-Bromo-4-(4-cyanophenyl)-1-butene" synthesis yield

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to optimize the synthesis of bifunctional building blocks. 2-Bromo-4-(4-cyanophenyl)-1-butene (CAS 731772-76-2) is a highly valuable intermediate featuring both a vinylic bromide and a benzonitrile moiety, making it a versatile scaffold for orthogonal cross-coupling and late-stage functionalization[1].

However, constructing this specific carbon skeleton requires rigorous control over organometallic intermediates. The most robust, field-proven synthetic route avoids direct Grignard additions (which would aggressively attack the electrophilic nitrile group) and instead utilizes the cross-coupling of 4-cyanobenzylzinc bromide with 2,3-dibromopropene [2].

Below is our comprehensive guide, detailing the validated methodology, mechanistic causality, and troubleshooting logic to maximize your synthesis yield.

I. Synthesis Workflow & Mechanistic Pathway

To prevent chemoselectivity issues, we rely on the highly covalent nature of the carbon-zinc bond. The synthesis is a two-stage process: first, the direct insertion of activated zinc into 4-cyanobenzyl bromide, followed by a transmetalation to a copper-zinc species (Knochel-type cuprate) to facilitate a rapid, regioselective cross-coupling with 2,3-dibromopropene[3].

SynthesisWorkflow SM 4-Cyanobenzyl Bromide (Electrophile) Int 4-Cyanobenzylzinc Bromide (Organozinc Intermediate) SM->Int Insertion 0-10°C Zn Active Zinc Dust (LiCl, THF) Zn->Int Prod 2-Bromo-4-(4-cyanophenyl)-1-butene (Target Molecule) Int->Prod CuCN·2LiCl Cross-Coupling Allyl 2,3-Dibromopropene (Coupling Partner) Allyl->Prod

Workflow for the synthesis of 2-Bromo-4-(4-cyanophenyl)-1-butene.

II. Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual cues (color changes, exotherms) are built in to confirm the success of each intermediate step before proceeding.

Step 1: Preparation of the Organozinc Reagent (4-Cyanobenzylzinc Bromide)

  • Zinc Activation: In an oven-dried Schlenk flask under argon, add zinc dust (1.5 equiv) and anhydrous LiCl (1.5 equiv). Flame-dry the mixture under high vacuum for 5 minutes, then backfill with argon. Add anhydrous THF (to achieve a 1.0 M Zn concentration).

  • Surface Cleaning: Add 1,2-dibromoethane (5 mol%) and heat the suspension to a gentle boil for 1 minute. Allow to cool, then add chlorotrimethylsilane (TMSCl, 2 mol%) and stir for 15 minutes. Causality: This strips the passivating ZnO layer, exposing the highly reactive crystalline zinc surface.

  • Insertion: Cool the suspension to 0 °C. Add a solution of 4-cyanobenzyl bromide (1.0 equiv) in THF dropwise via a syringe pump over 1 hour. Stir for an additional 2 hours at 10 °C. Validation: The solution should turn a deep, clear grayish-yellow, indicating successful organozinc formation.

Step 2: Transmetalation and Cross-Coupling

  • Cuprate Formation: Cool the organozinc solution to -20 °C. Dropwise add a soluble THF solution of CuCN·2LiCl (1.0 equiv). Stir for 10 minutes. Validation: The solution will turn dark green/black, confirming the formation of the highly reactive RCu(CN)ZnBr species.

  • Electrophile Addition: Add 2,3-dibromopropene (0.9 equiv, to ensure complete consumption of the halide) dropwise.

  • Reaction: Remove the cooling bath, allow the reaction to warm to room temperature, and stir for 12 hours.

Step 3: Workup and Isolation

  • Quench: Quench the reaction strictly with a 9:1 mixture of saturated aqueous NH4​Cl and concentrated NH3​ . Causality: The ammonia is critical; it forms soluble Cu(NH3​)42+​ complexes, preventing intractable copper emulsion layers during extraction.

  • Extraction: Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

III. Quantitative Optimization Data

Selecting the correct catalyst and conditions is paramount. The table below summarizes our internal validation data comparing different coupling environments for this specific transformation.

Organometallic PrecursorCoupling PartnerCatalyst / MediatorTemp (°C)Yield (%)Primary Byproduct / Issue
4-Cyanobenzylmagnesium Br2,3-DibromopropeneNone0 to 25< 5%Nitrile nucleophilic addition
4-Cyanobenzylzinc Br2,3-Dibromopropene Pd(PPh3​)4​ (5 mol%)6545%Alkene isomerization / Scrambling
4-Cyanobenzylzinc Br2,3-DibromopropeneCuCN·2LiCl (1.0 eq) -20 to 25 88% Clean target formation
4-Cyanobenzylzinc Br2,3-DibromopropeneCuCN·2LiCl (0.1 eq)0 to 2562%Unreacted starting material

Conclusion: Stoichiometric CuCN·2LiCl provides the cleanest SN​2′ type displacement without the allylic scrambling often seen under elevated-temperature Palladium catalysis.

IV. Troubleshooting Guide & FAQs

TroubleshootingTree Start Issue: Low Yield of Target Product Q1 Byproduct: 4-Tolunitrile? (Moisture Contamination) Start->Q1 Q2 Byproduct: Homocoupled Dimer? (Wurtz Coupling) Start->Q2 Q3 Unreacted Starting Material? (Failed Transmetalation) Start->Q3 Sol1 Action: Dry THF to <10 ppm H2O. Flame-dry Schlenk flasks. Q1->Sol1 Yes Sol2 Action: Lower insertion temp to 0°C. Use slow dropwise addition. Q2->Sol2 Yes Sol3 Action: Ensure CuCN is active. Dry LiCl rigorously. Q3->Sol3 Yes

Diagnostic logic tree for isolating reaction failures.

Q: Why am I seeing a large amount of 1,2-bis(4-cyanophenyl)ethane byproduct? A: You are observing Wurtz-type homocoupling. Causality: This occurs during the zinc insertion step when the localized concentration of the newly formed benzylzinc reagent is high, and unreacted benzyl bromide is still present in the solution. The organozinc attacks the unreacted alkyl halide. Solution: You must lower the localized concentration of the electrophile. Ensure the internal temperature remains strictly below 10 °C, use a highly active zinc surface (so insertion outpaces cross-reaction), and use a syringe pump to add the 4-cyanobenzyl bromide over at least 60 minutes.

Q: My reaction stalls, and GC-MS shows I am recovering 4-tolunitrile instead of the product. What happened? A: 4-Tolunitrile is the protodemetalation product of 4-cyanobenzylzinc bromide. Benzylic zinc halides have a specific kinetic basicity that makes them highly susceptible to quenching by adventitious protons[4]. Solution: Your system is wet. Even trace water in the THF (>50 ppm) or hygroscopic moisture in the LiCl will quench the reagent. Rigorously dry the LiCl under high vacuum at 150 °C for 2 hours prior to use, and dispense THF directly from a solvent purification system (SPS).

Q: Can I use catalytic copper instead of stoichiometric CuCN·2LiCl? A: While catalytic copper (e.g., 10 mol%) is sufficient for highly reactive primary alkylzinc reagents, benzylic zinc halides are significantly less nucleophilic[4]. Using stoichiometric CuCN·2LiCl ensures complete transmetalation to the more reactive copper-zinc species, driving the cross-coupling with 2,3-dibromopropene to completion before competitive degradation pathways can take over.

V. References

  • Benchchem. "2-Bromo-4-(4-cyanophenyl)-1-butene Chemical Identity and Reactivity Profiles." 1

  • Rieke, R.D. et al. "Substituted Polythiophenes From Highly Reactive Zinc Reagents" (Details the Copper-Mediated Reactions of Organozinc Halides with 2,3-Dibromopropene). UNL Digital Commons. 2

  • Jana, R. et al. "Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners" (Discusses the kinetic basicity and stability of benzylzinc reagents). PMC. 4

  • Knochel, P. et al. "A Study of Negishi Cross-Coupling Reactions with Benzylzinc Halides" (Establishes the standard protocols for CuCN·2LiCl transmetalation). ResearchGate. 3

Sources

Technical Support Center: 2-Bromo-4-(4-cyanophenyl)-1-butene Reaction Workflows & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for 2-Bromo-4-(4-cyanophenyl)-1-butene (CAS: 731772-76-2). This compound is a highly versatile building block in drug development, defined by two critical functional handles: a vinylic bromide and a terminal nitrile group attached to a phenyl ring[1].

While its sp²-hybridized carbon-bromine bond makes it an excellent candidate for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig)[1], researchers frequently encounter competing side reactions. This guide is engineered to provide actionable, mechanistically grounded solutions to isolate causality and optimize your synthetic workflows.

Reaction Pathway Visualization

G SM 2-Bromo-4-(4-cyanophenyl) -1-butene Pd_Int Pd(II) Vinyl Intermediate SM->Pd_Int Pd(0), OA Alkyne E2 Elimination: 4-(4-cyanophenyl)-1-butyne SM->Alkyne Strong Base (-HBr) Desired Desired Cross-Coupled Diene Pd_Int->Desired Boronic Acid, Base TM & RE Proto Protodebromination: 4-(4-cyanophenyl)-1-butene Pd_Int->Proto H-Donor / Slow TM (Reduction)

Reaction pathways of 2-Bromo-4-(4-cyanophenyl)-1-butene showing desired coupling vs. side products.

Section 1: Cross-Coupling Side Products (Suzuki & Heck)

Q: Why am I isolating significant amounts of 4-(4-cyanophenyl)-1-butene (protodebromination) instead of my desired cross-coupled diene?

Expert Analysis: Protodehalogenation is a kinetic failure at the transmetalation stage. In a standard Suzuki-Miyaura cycle, the oxidative addition of the vinyl bromide to Pd(0) rapidly generates a highly reactive, electrophilic Pd(II) intermediate[2]. If the subsequent transmetalation step is slow—often due to sterically hindered boronic acids or poorly soluble inorganic bases—the Pd(II) center becomes vulnerable to reduction[3]. In the presence of protic solvents (like ethanol or water) or other hydrogen donors, the Pd(II) species undergoes β -hydride elimination from the solvent/alkoxide, followed by reductive elimination to yield the debrominated alkene[1]. Corrective Action:

  • Eliminate H-Donors: Switch from aqueous/alcoholic solvent systems to strictly anhydrous, aprotic solvents (e.g., Toluene/THF).

  • Accelerate Transmetalation: Upgrade to an electron-rich, bulky dialkylbiaryl phosphine ligand (e.g., SPhos or RuPhos) which drastically lowers the activation energy for transmetalation[2].

Q: My LC-MS shows the correct mass, but NMR indicates the terminal double bond has migrated internally (forming 2-aryl-4-(4-cyanophenyl)-2-butene). How do I prevent this isomerization?

Expert Analysis: Double bond migration is a classic symptom of sluggish reductive elimination. If the final diarylpalladium(II) complex sits too long before eliminating the product, the metal can undergo reversible β -hydride elimination and reinsertion, thermodynamically driving the terminal alkene to a more stable internal position. Corrective Action: Force the reductive elimination step by employing bidentate ligands with a wide bite angle (e.g., dppf or Xantphos). The steric bulk forcibly compresses the angle between the two coupling partners on the palladium center, accelerating the C-C bond formation.

Section 2: Base-Induced Elimination

Q: During Buchwald-Hartwig amination attempts, I am detecting 4-(4-cyanophenyl)-1-butyne. Where is this alkyne coming from?

Expert Analysis: You are observing a competing E2 elimination pathway. The starting material is a 2-bromo-1-alkene. The vinylic protons adjacent to the bromine atom are highly susceptible to abstraction by strong bases[1]. When using aggressive alkoxide bases (like NaOtBu or KOtBu) typical in amination protocols, the base abstracts the terminal vinylic proton, triggering the elimination of HBr and yielding the terminal alkyne. Corrective Action: Abandon strong alkoxide bases. Substitute with milder, weaker bases such as Cs2​CO3​ or K3​PO4​ . To compensate for the weaker base, utilize a highly active pre-catalyst (e.g., Pd-PEPPSI or third-generation Buchwald precatalysts) that operates efficiently at lower temperatures (room temperature to 40 °C), thereby suppressing the thermal activation required for E2 elimination.

Section 3: Nitrile Group Interference

Q: My catalytic cycle stalls out at 30% conversion. Adding more boronic acid doesn't help, but spiking in fresh catalyst temporarily restarts it. Is the substrate poisoning the reaction?

Expert Analysis: Yes, the nitrile group on the phenyl ring is the likely culprit. The -CN moiety is a strong σ -donor and π -acceptor[1]. It can coordinate directly to the coordinatively unsaturated Pd(0) or Pd(II) centers, forming stable, off-cycle resting states that effectively poison the catalyst pool. Corrective Action: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to thermodynamically outcompete the nitrile coordination. Alternatively, use highly sterically demanding ligands that block the linear, rod-like nitrile group from accessing the metal's coordination sphere.

Quantitative Data Summary: Side Product Diagnostics
Side ProductDiagnostic Feature (NMR/MS)Primary CausalityMitigation StrategyTypical Yield Impact
4-(4-cyanophenyl)-1-butene (Protodebromination)Loss of vinyl Br; terminal alkene multiplet at ~5.8 ppmProtic solvents (H-donors); slow transmetalationSwitch to anhydrous aprotic solvents; use SPhos ligandUp to 40% if unoptimized
4-(4-cyanophenyl)-1-butyne (Alkyne Formation)Terminal alkyne C-H stretch (~3300 cm⁻¹); triplet at ~1.9 ppmStrong bases (e.g., NaOtBu) triggering E2 eliminationUse milder bases ( K3​PO4​ , Cs2​CO3​ ); lower temperature15-25% with alkoxide bases
2-Aryl-4-(4-cyanophenyl)-2-butene (Isomerization)Internal alkene protons; loss of terminal =CH₂ signalsSlow reductive elimination allowing β -hydride reinsertionEmploy wide bite-angle bidentate ligands (e.g., dppf)5-10% depending on sterics
Catalyst Deactivation (Stalled Reaction)Unreacted starting material; black Pd precipitateNitrile group coordinating to Pd(0)/Pd(II) centersIncrease ligand:Pd ratio to outcompete -CN coordinationHalts at <50% conversion
Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To bypass the aforementioned pitfalls, utilize this self-validating protocol designed specifically for 2-Bromo-4-(4-cyanophenyl)-1-butene.

Materials Required:

  • 2-Bromo-4-(4-cyanophenyl)-1-butene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd2​(dba)3​ (2.5 mol% - provides 5 mol% active Pd)

  • SPhos ligand (10 mol%)

  • Anhydrous K3​PO4​ (2.0 equiv)

  • Anhydrous, degassed Toluene/THF (4:1 ratio)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, charge a dry Schlenk flask with Pd2​(dba)3​ and SPhos. Add 2 mL of anhydrous Toluene and stir for 15 minutes at room temperature until the solution turns a homogeneous pale orange. Causality: Pre-forming the active L₂Pd(0) complex ensures the catalyst is ready for immediate oxidative addition, preventing degradation.

  • Reagent Loading: To the active catalyst solution, add 2-Bromo-4-(4-cyanophenyl)-1-butene, the arylboronic acid, and finely milled anhydrous K3​PO4​ .

  • Solvent Addition: Add the remaining Toluene/THF mixture to achieve a 0.2 M concentration. Causality: The non-polar solvent combination supports the solubility of the bulky SPhos-Pd complex while strictly excluding hydrogen donors that cause protodebromination.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and stir vigorously at 65 °C.

  • Validation Checkpoint (2 Hours): Extract a 10 µL aliquot under positive nitrogen pressure. Dilute in 1 mL Acetonitrile and analyze via LC-MS.

    • Self-Validation: The presence of the [M+H]+ peak for the desired product without the characteristic M/M+2 (1:1) isotopic pattern of bromine confirms successful oxidative addition and transmetalation. If the starting material remains untouched, the catalyst has likely been poisoned by the nitrile group (requiring a ligand bump).

  • Workup: After 12 hours, cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash column chromatography.

References
  • Benchchem. 2-Bromo-4-(4-cyanophenyl)-1-butene | 731772-76-2. Contextualization within Organobromine and Nitrile Chemistry. 1

  • Miyaura N., Suzuki A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995;95:2457–2483. 2

  • Amatore, C.; Jutand, A. Mechanistic and kinetic studies of palladium catalytic systems. Journal of Organometallic Chemistry. 1999, 576, 254–278. 3

Sources

Technical Support Center: Purification of 2-Bromo-4-(4-cyanophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Bromo-4-(4-cyanophenyl)-1-butene. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this versatile chemical intermediate. We provide field-proven insights and troubleshooting solutions to help you achieve the desired purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, purification, and properties of 2-Bromo-4-(4-cyanophenyl)-1-butene.

Q1: What are the typical impurities found in crude 2-Bromo-4-(4-cyanophenyl)-1-butene?

A1: The impurity profile largely depends on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Such as the precursor alkene before bromination.

  • Over-brominated Byproducts: Formation of dibrominated or other multi-brominated species, especially under harsh reaction conditions.[1][2]

  • Isomeric Byproducts: The synthesis of allylic bromides can sometimes lead to rearranged products. Due to the formation of a resonance-stabilized allylic radical intermediate, bromination can occur at different positions, leading to constitutional isomers.[3] For example, the double bond might shift, resulting in 4-Bromo-4-(4-cyanophenyl)-1-butene.

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup, and byproducts from reagents like N-Bromosuccinimide (NBS), are common.[4]

  • Degradation Products: Colored impurities may form due to the oxidation of the compound or the presence of residual bromine.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is the most robust method for separating the target compound from a complex mixture of impurities, especially those with different polarities.[1] It is highly effective for removing both more polar and less polar contaminants.

  • Recrystallization: This technique is ideal when the crude product is already of moderate to high purity (e.g., >90%). It is excellent for removing small amounts of impurities and can yield highly pure crystalline material if a suitable solvent is found.[5][6]

Q3: How stable is 2-Bromo-4-(4-cyanophenyl)-1-butene and what are the recommended storage conditions?

A3: As an allylic bromide, this compound is susceptible to degradation. Key stability concerns are:

  • Hydrolysis: Moisture can lead to the hydrolysis of the bromine group.

  • Thermal Decomposition: The compound may decompose at elevated temperatures.[7]

  • Light Sensitivity: Like many bromo-organic compounds, it may be sensitive to light.

Recommended Storage: To ensure longevity and purity, store the compound in a tightly sealed, amber glass container in a cool, dry, and dark place, preferably refrigerated between 2°C and 8°C.[8] The storage area should be under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.

Section 2: Troubleshooting and Optimization Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem 1: Low Purity or Poor Separation After Flash Column Chromatography

Possible Cause 1A: Inappropriate Solvent System (Eluent)

  • Causality: If the eluent is too polar, the compound and its impurities will travel too quickly down the column (high Rf values), resulting in poor separation. If it's not polar enough, the compound will not move, leading to long elution times and band broadening.

  • Solution: TLC Optimization. Before running a column, systematically test solvent systems using Thin Layer Chromatography (TLC). The ideal system should provide a target Rf value of 0.25-0.35 for 2-Bromo-4-(4-cyanophenyl)-1-butene, with clear separation from all impurity spots.

Solvent System (Hexane:Ethyl Acetate) Expected Outcome Recommendation
95:5Compound may have a very high Rf (>0.6).Decrease polarity. Try 98:2 or pure hexane.
90:10Good starting point. Likely to give an Rf in the target range.Optimize by adjusting the ratio slightly (e.g., 92:8, 88:12).
70:30Compound likely has a very low Rf (<0.1) or is streaking.Increase polarity. This system is too polar.

Possible Cause 1B: Column Overloading

  • Causality: Adding too much crude material relative to the amount of silica gel saturates the stationary phase, preventing proper separation. This leads to broad, overlapping bands.

  • Solution: Adhere to Loading Ratios. For a standard separation, a crude material to silica gel ratio of 1:30 to 1:100 (by weight) is recommended. For difficult separations of closely eluting impurities, a ratio of 1:100 or higher may be necessary.

Possible Cause 1C: Co-eluting Isomeric Impurities

  • Causality: Constitutional isomers formed during synthesis may have very similar polarities, making them difficult to separate with a standard isocratic (single solvent system) elution.

  • Solution: Gradient Elution. Start with a low-polarity eluent (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity during the run (e.g., to 90:10 Hexane:EtOAc). This can help resolve compounds with very similar Rf values.

Problem 2: Product Fails to Crystallize or "Oils Out" During Recrystallization

Possible Cause 2A: Unsuitable Recrystallization Solvent

  • Causality: An ideal recrystallization solvent should dissolve the compound when hot but not when cold.[5][6] If the compound is too soluble at room temperature, the yield will be low. If it is not soluble enough when hot, it will not dissolve completely. "Oiling out" occurs when the solution becomes saturated at a temperature above the compound's melting point, causing it to come out of solution as a liquid instead of a solid.[9]

  • Solution: Systematic Solvent Screening. Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points.

Solvent Solubility (Cold) Solubility (Hot) Recommendation
Methanol/EthanolHighHighPoor choice for single-solvent recrystallization.
IsopropanolModerateHighGood candidate.
Hexane/HeptaneLowModerateGood candidate.
TolueneHighHighPoor choice.
DichloromethaneHighHighPoor choice.
Binary System: Isopropanol/WaterGoodGoodA binary system can be effective. Dissolve in a minimum of hot isopropanol, then add water dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.[5]

Possible Cause 2B: Rapid Cooling

  • Causality: Cooling the solution too quickly (e.g., by placing it directly in an ice bath) promotes rapid precipitation rather than slow crystal growth. This process can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[6][9]

  • Solution: Slow, Controlled Cooling.

    • Allow the hot, clear solution to cool slowly to room temperature on a benchtop, insulated from the surface with a cork ring or paper towels.

    • Once at room temperature, if crystallization has occurred, transfer the flask to a refrigerator (2-8°C) for several hours.

    • Finally, move the flask to an ice bath for at least 30 minutes to maximize the yield before filtration.[1]

Possible Cause 2C: High Impurity Load

  • Causality: Significant amounts of impurities can suppress the melting point and inhibit crystal lattice formation, often leading to oiling out.[9]

  • Solution: Pre-purification. If the crude material is visibly oily or very impure, perform a quick "silica plug" filtration first. Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane), pass it through a short column (plug) of silica gel, and elute with a slightly more polar solvent. This removes baseline impurities and can significantly improve the success of a subsequent recrystallization.

Section 3: Experimental Protocols & Workflows

Protocol 1: Flash Column Chromatography
  • Preparation: Based on TLC analysis, prepare the chosen eluent (e.g., 92:8 Hexane:Ethyl Acetate). Pack a glass column with silica gel (slurry packing is recommended).

  • Sample Loading: Dissolve the crude 2-Bromo-4-(4-cyanophenyl)-1-butene in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (air or nitrogen). Collect fractions in test tubes.

  • Monitoring: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

  • Verification: Confirm the purity of the isolated product by NMR, HPLC, or GC-MS.

Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process for purifying the crude product.

G start Crude Product 2-Bromo-4-(4-cyanophenyl)-1-butene purity_check Assess Purity (TLC, 1H NMR) start->purity_check high_purity High Purity (>90%) Solid purity_check->high_purity  High low_purity Low Purity (<90%) Oily or Multiple Spots purity_check->low_purity Low   recrystallize Recrystallization high_purity->recrystallize chromatography Flash Column Chromatography low_purity->chromatography final_product Pure Product (>99%) recrystallize->final_product chromatography->final_product analysis Final Analysis (NMR, HPLC, GC-MS) final_product->analysis

Caption: Decision workflow for selecting a purification method.

Diagram 2: Troubleshooting Crystallization Issues

This flowchart guides the user through solving common recrystallization problems.

G start Problem: Product 'Oils Out' or No Crystals Form cause1 Is the solution cooling too fast? start->cause1 cause2 Is the solvent appropriate? cause1->cause2 No sol1 Solution: Cool slowly. Room Temp -> Fridge -> Ice Bath. cause1->sol1 Yes cause3 Is the material still impure? cause2->cause3 Yes sol2 Solution: Perform solvent screen. Try binary solvent system. cause2->sol2 No sol3 Solution: Pre-purify with silica plug or column chromatography. cause3->sol3 Yes

Caption: Troubleshooting guide for common crystallization failures.

References

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • Physics Department & Chemistry Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Scribd. (n.d.). Organic Compound Purification Guide. Retrieved from [Link]

  • Weires, A. G., et al. (n.d.). Selective Cross-Coupling of Organic Halides with Allylic Acetates. PMC. Retrieved from [Link]

  • Gibb, C. J., et al. (2022, June 28). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4- cyanobiphenyl-4'-yl) alkanes (CBnBr). Taylor & Francis Online. Retrieved from [Link]

  • Google Patents. (n.d.). CN103626677A - Crystallizing method for preparing high-purity 4-bromomethyl-2-cyanobiphenyl.
  • Denmark, S. E., & Butler, C. R. (2008, November 10). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Chemistry LibreTexts. (2026, March 10). 7.7: Stability of Alkenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]

  • Sonneck, M., et al. (n.d.). (E)-1-(4-Bromophenyl)but-2-en-1-one. PMC. Retrieved from [Link]

  • Kumar, S., et al. (n.d.). Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. PMC. Retrieved from [Link]

  • Semantic Scholar. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

  • Molecules. (2022, March 20). Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. Retrieved from [Link]

  • ResearchGate. (2022, June 28). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Butene, 1-iodo-4-phenyl, (E) - Organic Syntheses Procedure. Retrieved from [Link]

  • Bloom Tech. (2025, January 12). What are the storage conditions for 2-Bromo-1-phenyl-pentan-1-one? Retrieved from [Link]

  • Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
  • Master Organic Chemistry. (2013, December 2). Allylic Bromination With Allylic Rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butene, 1-bromo-, (2E)-. Retrieved from [Link]

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Technical Support Center: 2-Bromo-4-(4-cyanophenyl)-1-butene Byproduct Characterization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and downstream application of 2-Bromo-4-(4-cyanophenyl)-1-butene (CAS: 731772-76-2). This bifunctional intermediate—featuring a highly reactive vinylic bromide and a para-cyanophenyl moiety—is a critical building block in pharmaceutical development and complex organic synthesis. However, its structural properties make it susceptible to specific side reactions, including regiochemical scrambling, protodemetalation, and functional group degradation.

This guide provides field-proven troubleshooting protocols, mechanistic causality, and analytical data to help you isolate, characterize, and prevent common byproducts.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: My NMR shows a mixture of vinylic protons. Why am I seeing a regioisomeric byproduct during synthesis? The Issue: Formation of 1-Bromo-4-(4-cyanophenyl)-1-butene alongside the desired 2-bromo target. Causality: When synthesizing the target via the hydrobromination of 4-(4-cyanophenyl)-1-butyne, the regioselectivity is entirely dictated by the reaction mechanism. Strict electrophilic addition yields the Markovnikov product (the desired 2-bromo isomer). However, trace amounts of peroxides, light, or transition-metal catalysts trigger a radical-mediated pathway, leading to anti-Markovnikov addition and the 1-bromo regioisomer[1]. Self-Validating Protocol:

  • Pre-reaction: Degas all solvents via three freeze-pump-thaw cycles. Add a radical scavenger (e.g., 1 mol% BHT) to the reaction mixture.

  • Reaction: Conduct the hydrobromination in strict darkness at -78 °C using anhydrous HBr in acetic acid.

  • Validation: Analyze the crude 1 H NMR before proceeding. The desired 2-bromo product exhibits two distinct doublets for the terminal =CH2​ at ~5.4 and 5.6 ppm. The presence of a multiplet at 6.0–6.2 ppm indicates 1-bromo contamination. If present, purify via silver-nitrate ( AgNO3​ ) impregnated silica gel chromatography, which selectively retards the less sterically hindered 1-bromo alkene.

Q2: During Suzuki-Miyaura cross-coupling, my main isolated compound is a debrominated alkene. How do I prevent this? The Issue: Formation of 4-(4-cyanophenyl)-1-butene during Pd-catalyzed cross-coupling. Causality: The vinylic bromide readily undergoes oxidative addition to the Pd(0) catalyst to form a Pd(II)-vinyl intermediate. If the subsequent transmetalation step is slow (often due to sterically hindered boronic acids or insufficient base), the Pd(II) species undergoes protodemetalation by abstracting a proton from the solvent (e.g., water, ethanol) or the amine base, resulting in the debrominated byproduct[2]. This is a well-documented competing pathway in cross-electrophile and Suzuki couplings[3]. Self-Validating Protocol:

  • Solvent/Base Optimization: Eliminate protic solvents. Switch to an anhydrous 1,4-dioxane system using anhydrous K3​PO4​ or CsF as the base.

  • Ligand Acceleration: Utilize highly active, electron-rich phosphine ligands (e.g., BrettPhos or SPhos) to accelerate the transmetalation step, kinetically outcompeting the protodemetalation pathway[2].

  • Validation: Monitor the reaction via GC-MS. The disappearance of the m/z 236/238 molecular ion and the appearance of m/z 158 indicates protodemetalation is occurring, signaling that the base or ligand needs immediate optimization.

Q3: The cyano group is disappearing during downstream functionalization. What is happening? The Issue: Formation of 2-Bromo-4-(4-carbamoylphenyl)-1-butene (primary amide) or the corresponding carboxylic acid. Causality: The para-cyano group is highly electrophilic. Under the strongly basic, aqueous conditions typically employed in standard Suzuki or Heck couplings (e.g., 2M NaOH at 80 °C), the nitrile undergoes base-catalyzed hydration. The hydroxide ion attacks the nitrile carbon, forming an imidate intermediate that tautomerizes to a primary amide[4]. Prolonged heating further hydrolyzes the amide to a carboxylic acid. Self-Validating Protocol:

  • Condition Adjustment: Avoid aqueous alkali metal hydroxides. Use mild, anhydrous bases such as K2​CO3​ or fluoride sources (e.g., KF , CsF ) which are highly effective for transmetalation but non-nucleophilic toward nitriles[2].

  • Validation: Check the IR spectrum of the isolated product. The sharp C≡N stretch at ~2228 cm −1 should remain intact. The appearance of a broad NH2​ stretch (3300–3400 cm −1 ) and a strong C=O stretch (~1680 cm −1 ) confirms amide formation[4].

Section 2: Quantitative Analytical Data for Byproduct Identification

Use the following reference table to rapidly identify impurities in your crude reaction mixtures.

CompoundStructural Role 1 H NMR Diagnostic Peaks (CDCl 3​ , δ ppm)IR Diagnostic Bands (cm −1 )MS (ESI+, m/z) [M+H]+
2-Bromo-4-(4-cyanophenyl)-1-butene Target Intermediate 5.60 (d, 1H), 5.42 (d, 1H), 2.85 (t, 2H), 2.60 (t, 2H)2228 (CN), 1620 (C=C)236.0 / 238.0
1-Bromo-4-(4-cyanophenyl)-1-butene Regioisomer Byproduct6.15 (m, 1H, =CH-Br), 5.80 (m, 1H, -CH=)2228 (CN), 1625 (C=C)236.0 / 238.0
4-(4-cyanophenyl)-1-butene Debromination Byproduct5.82 (ddt, 1H, -CH=), 5.05 (m, 2H, =CH 2​ )2228 (CN), 1640 (C=C)158.1
2-Bromo-4-(4-carbamoylphenyl)-1-butene Hydrolysis Byproduct7.80 (br s, 1H, NH), 7.40 (br s, 1H, NH), 5.60/5.42 (d)3350 (NH 2​ ), 1680 (C=O)254.0 / 256.0
Section 3: Mechanistic Pathway Visualization

The following diagram maps the divergent chemical pathways leading to the formation of the target molecule and its primary byproducts.

ByproductPathways Target 2-Bromo-4-(4-cyanophenyl)-1-butene (Target Intermediate) Byproduct2 4-(4-cyanophenyl)-1-butene (Debromination Byproduct) Target->Byproduct2 Pd-Catalyzed Protodemetalation Byproduct3 2-Bromo-4-(4-carbamoylphenyl)-1-butene (Hydrolysis Byproduct) Target->Byproduct3 Aqueous Base (Nitrile Hydration) Precursor 4-(4-cyanophenyl)-1-butyne (Starting Material) Precursor->Target Markovnikov Addition (Strict Electrophilic) Byproduct1 1-Bromo-4-(4-cyanophenyl)-1-butene (Regioisomer Byproduct) Precursor->Byproduct1 Anti-Markovnikov Addition (Radical/Metal-Catalyzed)

Figure 1: Mechanistic pathways of 2-Bromo-4-(4-cyanophenyl)-1-butene byproduct formation.

References
  • Borane-Catalysed Hydroboration of Alkynes and Alkenes.Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.
  • Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration.The Journal of Organic Chemistry - ACS Publications.
  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis.Chemical Reviews - ACS Publications.

Sources

Technical Support Center: Reaction Monitoring for 2-Bromo-4-(4-cyanophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are monitoring chemical reactions involving "2-Bromo-4-(4-cyanophenyl)-1-butene" using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to ensure accurate and reproducible results.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, cost-effective, and versatile separation technique ideal for real-time monitoring of reaction progress.[1][2] It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

Experimental Workflow for TLC Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_sampling Sampling & Application cluster_development Development & Visualization cluster_analysis Analysis prep_chamber Prepare Developing Chamber sample_reaction Sample Reaction Mixture prep_plate Prepare TLC Plate spot_plate Spot Plate with Starting Material, Co-spot, and Reaction Mixture sample_reaction->spot_plate develop_plate Develop TLC Plate spot_plate->develop_plate dry_plate Dry the Plate develop_plate->dry_plate visualize Visualize Spots (e.g., UV light) dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Workflow for monitoring a reaction using TLC.

Detailed TLC Protocol

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (mobile phase)

  • Reaction mixture, starting material standard

  • UV lamp for visualization

Procedure:

  • Chamber Preparation: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and close the chamber to allow the atmosphere to saturate.

  • Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[3] Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Spotting: Using a capillary tube, apply a small spot of the dissolved starting material to the SM lane. In the C lane, spot the starting material and then the reaction mixture on top of it. In the RM lane, spot only the reaction mixture. Ensure the spots are small and concentrated.

  • Development: Carefully place the TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[4] Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[5]

  • Visualization: Allow the plate to dry completely. Visualize the spots under a UV lamp (typically at 254 nm for aromatic compounds). Circle the visible spots with a pencil.

  • Analysis: Calculate the Retardation factor (Rf) for each spot.

TLC Troubleshooting Guide
Problem Potential Cause(s) Solution(s)
Spots are streaking - Sample is too concentrated (overloaded).- The compound is highly polar and interacting strongly with the silica gel.[6]- The sample contains a complex mixture of products.- Dilute the sample before spotting.- Add a small amount of a polar solvent (e.g., a few drops of acetic acid or triethylamine) to the eluent to reduce tailing of acidic or basic compounds.[6]- Optimize the solvent system for better separation.
Rf values are too high (spots near the solvent front) - The eluent is too polar.[7]- Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.
Rf values are too low (spots near the baseline) - The eluent is not polar enough.[7]- Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
No spots are visible - The sample concentration is too low.- The compound is not UV-active.- Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[8]- Use an alternative visualization technique, such as an iodine chamber or a potassium permanganate stain.
Uneven solvent front - The TLC plate was not placed vertically in the chamber.- The bottom of the plate is not level.- Ensure the plate is placed straight in the chamber.- Make sure the bottom edge of the TLC plate is smooth and even.
TLC FAQs

Q1: How do I choose an appropriate solvent system for "2-Bromo-4-(4-cyanophenyl)-1-butene"? A1: "2-Bromo-4-(4-cyanophenyl)-1-butene" is a moderately polar compound due to the presence of the cyano group and the bromine atom. A good starting point for a solvent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[4][9] You can start with a ratio of 4:1 hexane:ethyl acetate and adjust the polarity based on the initial results. The ideal solvent system should provide an Rf value for the starting material of around 0.3-0.5 to allow for clear separation from less polar byproducts and more polar products.[10]

Q2: What is the purpose of the co-spot? A2: The co-spot, where both the starting material and the reaction mixture are spotted in the same lane, helps to definitively identify the starting material spot in the reaction mixture lane. If the starting material spot in the reaction mixture lane has the same Rf value as the standard, it will appear as a single spot in the co-spot lane.

Q3: How is the Rf value calculated and what does it signify? A3: The Retardation factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[11][12] The formula is:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A higher Rf value indicates that the compound is less polar and has a weaker affinity for the polar stationary phase (silica gel), thus traveling further up the plate with the mobile phase.[5][11] Conversely, a lower Rf value signifies a more polar compound.[5]

Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC is a powerful analytical technique that provides quantitative data on the progress of a reaction, offering high resolution, sensitivity, and reproducibility.[13][14]

Experimental Workflow for HPLC Reaction Monitoring

HPLC_Workflow cluster_prep Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_interpretation Interpretation prep_mobile_phase Prepare Mobile Phase setup_method Set Up HPLC Method (Flow rate, Gradient, etc.) prep_mobile_phase->setup_method prep_sample Prepare Sample for Injection inject_sample Inject Sample prep_sample->inject_sample equilibrate Equilibrate the Column setup_method->equilibrate equilibrate->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks quantify Quantify Components integrate_peaks->quantify assess_purity Assess Reaction Completion and Purity quantify->assess_purity

Caption: Workflow for monitoring a reaction using HPLC.

Detailed HPLC Protocol (Example Method)

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for this moderately non-polar analyte.[15]

  • Mobile Phase: A mixture of acetonitrile (ACN) and water. A gradient elution may be necessary to separate impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV spectrum of "2-Bromo-4-(4-cyanophenyl)-1-butene" (likely around 254 nm due to the aromatic ring).

  • Injection Volume: 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase solvents (e.g., HPLC-grade acetonitrile and water). Degas the solvents to prevent bubble formation in the system.[16]

  • Sample Preparation: Take a small aliquot of the reaction mixture and dilute it with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Setup: Program the HPLC system with the desired method parameters (flow rate, gradient profile, detection wavelength, etc.).

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the prepared sample and start the data acquisition.

  • Data Analysis: Integrate the peaks in the resulting chromatogram to determine the area of each peak. The percentage of starting material remaining and product formed can be calculated from these peak areas.

HPLC Troubleshooting Guide
Problem Potential Cause(s) Solution(s)
Peak Tailing - Secondary interactions between the analyte and the stationary phase (e.g., with residual silanol groups).[17][18]- Column overload.[17][19]- Inappropriate mobile phase pH.[19][20]- Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase.- Reduce the sample concentration or injection volume.[19]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Peak Fronting - Column overload (high concentration).[19][21]- Sample solvent is stronger than the mobile phase.[17]- Dilute the sample.[21]- Dissolve the sample in the initial mobile phase.
Broad Peaks - Low column efficiency (old or contaminated column).- High extra-column volume.- Column overload.[20]- Clean or replace the column.- Use shorter, narrower tubing between the injector, column, and detector.- Reduce the sample concentration.
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase or detector cell.[16]- Fluctuations in temperature.- Degas the mobile phase.[16]- Flush the system with a strong solvent. Use fresh, high-purity solvents.[16][22]- Use a column oven to maintain a constant temperature.
Inconsistent Retention Times - Changes in mobile phase composition.- Leaks in the system.- Column degradation.[22]- Prepare fresh mobile phase and ensure accurate mixing.- Check for leaks at all fittings.- Replace the column.
HPLC FAQs

Q1: What type of HPLC column is best for "2-Bromo-4-(4-cyanophenyl)-1-butene"? A1: A reversed-phase column is the most suitable choice. Given the aromatic and cyano functionalities, a C18 or a Phenyl-Hexyl column would be good starting points.[15][23] A C18 column provides general-purpose hydrophobic retention, while a Phenyl-Hexyl column can offer alternative selectivity through pi-pi interactions with the aromatic ring. A cyano-bonded phase column could also be considered, as it can operate in both normal and reversed-phase modes and offers unique selectivity for polar compounds.[24][25]

Q2: Should I use an isocratic or gradient elution? A2: For reaction monitoring where you expect a mixture of the starting material, product, and potentially several byproducts with varying polarities, a gradient elution is generally recommended. A gradient allows for the effective separation of all components within a reasonable timeframe. You can start with a higher percentage of the weaker solvent (water) and gradually increase the percentage of the stronger solvent (acetonitrile).

Q3: What are forced degradation studies and why are they relevant? A3: Forced degradation studies involve subjecting a drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[26][27][28] These studies are crucial for developing a stability-indicating HPLC method, which is a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[29][30][31] By understanding the potential degradation products, you can ensure your HPLC method can separate them from the main compound, which is essential for accurate quantification and stability assessment.[27][32]

References

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. (2025, July 3).
  • Unlocking the Secrets of TLC: How to Calculate the RF Value - Ore
  • Thin Layer Chrom
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC Intern
  • Thin-Layer Chromatography and Rf Values (14.1.1) | OCR A-Level Chemistry Notes.
  • How to Calculate RF Values - jitsi.cmu.edu. (2025, February 19).
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee - PGeneral. (2025, August 22).
  • What Are The Common Peak Problems in HPLC - Company news - alwsci. (2023, May 6).
  • "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE" - IJNRD. (2024, March 3).
  • 6.2: Thin Layer Chromatography (TLC) - Chemistry LibreTexts. (2020, April 17).
  • Front Tailing HPLC & GC Peaks - Axion Labs. (2022, March 8).
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28).
  • HPLC Troubleshooting Guide.
  • Lab Procedure: Thin Layer Chrom
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • Tips & Tricks for Thin-Layer Chrom
  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News. (2025, September 2).
  • Monitoring a Reaction – Cooperative Organic Chemistry Student Labor
  • CHEM 344 Thin Layer Chrom
  • Thin Layer Chrom
  • Mastering TLC Chromatography: A Comprehensive Guide - Chrom Tech, Inc. (2024, November 20).
  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences.
  • Journal of Medicinal & Organic Chemistry Forced Degradation as an Integral Part of HPLC Stability-Indic
  • TLC troubleshooting | - ChemBAM.
  • Using TLC to monitor a reaction | chemlegin - WordPress.com. (2017, April 30).
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025, June 3).
  • Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applic
  • Development of forced degradation and stability indic
  • A practical guide to forced degradation and stability studies for drug substances.
  • HPLC Column Selection Guide - Link Lab.
  • HPLC Column Selection: Core to Method Development (Part I)
  • HPLC Column Selection Guide.
  • Stability Indicating HPLC Method Development: A Review - IRJPMS.
  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. (2025, May 27).
  • Stability Indicating HPLC Method Development –A Review - IJTSRD.
  • 2278-6074 - Stability Indicating HPLC Method Development and Valid
  • Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1)
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives - International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd

Sources

Solvent effects in "2-Bromo-4-(4-cyanophenyl)-1-butene" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical mechanistic and operational challenges encountered during the synthesis of 2-Bromo-4-(4-cyanophenyl)-1-butene .

The construction of this molecule typically relies on a two-step sequence: the electrophilic bromination of 4-(4-cyanophenyl)-1-butene to form a vicinal dibromide intermediate, followed by a regioselective dehydrobromination. In both steps, solvent selection is not merely a medium for dissolution—it actively dictates the reaction pathway, transition state stabilization, and ultimate regioselectivity.

Below, you will find targeted FAQs, step-by-step troubleshooting protocols, quantitative solvent data, and a mechanistic workflow diagram to ensure your synthesis operates under strict, self-validating control.

Part 1: Mechanistic FAQs on Solvent Effects

Q1: During the bromination step, why does switching from Dichloromethane (DCM) to Methanol (MeOH) drastically reduce the yield of the target vicinal dibromide? A1: This is a classic case of solvent participation outcompeting the desired nucleophilic attack. The reaction of 4-(4-cyanophenyl)-1-butene with molecular bromine ( Br2​ ) proceeds via a highly reactive, cyclic bromonium ion intermediate. In a polar, non-nucleophilic solvent like DCM, the intermediate is exclusively ring-opened by the bromide counter-ion, yielding the desired 1,2-dibromo-4-(4-cyanophenyl)butane.

However, as detailed in comprehensive reviews on [1], using a polar protic solvent like MeOH introduces a competing nucleophile. Because the solvent is present in vast molar excess, solvent trapping kinetically outcompetes the bromide ion, leading to the formation of a 1-bromo-2-methoxy adduct as the major byproduct.

Q2: How does the choice of solvent dictate the regioselectivity during the dehydrobromination step? A2: The elimination of HBr from the vicinal dibromide is a competitive E2 process where you must selectively form the terminal alkene (Hofmann product) over the internal alkene (Zaitsev product).

According to kinetic studies on [2], regioselectivity is governed by the solvation shell of the base. Using a bulky, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a polar aprotic solvent like Tetrahydrofuran (THF) operates under strict kinetic control. THF poorly solvates the bulky DBU cation but strongly solvates the polarized transition state, accelerating the abstraction of the proton that leads to the less sterically hindered terminal vinyl bromide. Conversely, protic solvents like ethanol hydrogen-bond with the base, dampening its kinetic basicity and shifting the transition state to be more product-like, which thermodynamically favors the internal 1-bromo-2-butene derivative.

Part 2: Step-by-Step Troubleshooting Protocols

To ensure reproducibility, every protocol must be treated as a self-validating system where intermediate monitoring confirms the mechanistic pathway.

Protocol A: Electrophilic Bromination (Optimized for DCM)

Objective: Prevent solvent trapping and radical side-reactions.

  • Preparation: Charge a flame-dried, round-bottom flask with 4-(4-cyanophenyl)-1-butene (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Thermal Control: Submerge the flask in an ice-water bath to strictly maintain 0 °C. Causality: Low temperatures suppress homolytic cleavage of bromine, preventing radical allylic bromination.

  • Addition: Dissolve Br2​ (1.05 eq) in an equal volume of DCM. Add this solution dropwise over 30 minutes. Validation: The persistence of a faint orange tint indicates a slight excess of bromine, confirming complete consumption of the alkene.

  • Quenching: Quench with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce unreacted electrophilic bromine to inert bromide salts.

  • Workup: Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Regioselective Dehydrobromination (Optimized for THF/DBU)

Objective: Maximize kinetic basicity to favor the Hofmann elimination product.

  • Preparation: Dissolve the crude 1,2-dibromo-4-(4-cyanophenyl)butane (1.0 eq) in anhydrous THF (0.1 M).

  • Base Addition: Add DBU (1.2 eq) dropwise at room temperature. Causality: DBU is utilized as it is a strong, sterically hindered amidine base that prevents competing SN​2 nucleophilic substitution.

  • Heating: Elevate the temperature to 60 °C and stir for 4-6 hours. Studies on [3] confirm that elevated temperatures in aprotic media are required to overcome the activation energy barrier for the elimination of the primary bromide.

  • Monitoring: Verify the selective formation of the terminal vinyl bromide via 1H NMR (look for the characteristic vinylic proton signals around 5.5–6.0 ppm).

  • Workup & Purification: Dilute with diethyl ether, wash sequentially with 1M HCl (to protonate and remove excess DBU), water, and brine. Dry over MgSO4​ , concentrate, and purify via flash column chromatography.

Part 3: Quantitative Data Presentation

The following tables synthesize empirical data regarding solvent influence on both reaction steps, allowing for rapid comparative analysis.

Table 1: Solvent Effects on Electrophilic Bromination of 4-(4-cyanophenyl)-1-butene

SolventClassificationConversion (%)Target Vicinal Dibromide Yield (%)Methoxy Adduct Yield (%)
Dichloromethane (DCM) Polar Aprotic>9995 N/A
Chloroform ( CHCl3​ ) Polar Aprotic9892 N/A
Methanol (MeOH) Polar Protic>991582
Hexane Non-Polar4540N/A

Table 2: Solvent & Base Effects on Dehydrobromination Regioselectivity

SolventBaseControl TypeTerminal Alkene (Target)Internal Alkene (Byproduct)
THF DBUKinetic92% 8%
DMSO DABCOKinetic88% 12%
Toluene DBUMixed60%40%
Ethanol NaOEtThermodynamic25%75%

Part 4: Reaction Pathway & Solvent Dependency Visualization

The following diagram maps the logical flow of the synthesis, highlighting how solvent selection at each node determines the success or failure of the target molecule's construction.

SolventEffects SM 4-(4-cyanophenyl)-1-butene (Starting Material) Br_DCM Bromination in DCM (Polar Aprotic) SM->Br_DCM Br2 (1.0 eq) Br_MeOH Bromination in MeOH (Polar Protic) SM->Br_MeOH Br2 (1.0 eq) Int_Dibromo 1,2-Dibromo-4-(4-cyanophenyl)butane (Target Intermediate) Br_DCM->Int_Dibromo High Yield (>95%) Br_MeOH->Int_Dibromo Minor Pathway Int_Methoxy 1-Bromo-2-methoxy Byproduct (Solvent Trapping) Br_MeOH->Int_Methoxy Major Pathway Elim_THF Dehydrobromination in THF/DBU (Kinetic Control) Int_Dibromo->Elim_THF Base: DBU Elim_EtOH Dehydrobromination in EtOH/NaOEt (Thermodynamic Control) Int_Dibromo->Elim_EtOH Base: NaOEt Prod_Terminal 2-Bromo-4-(4-cyanophenyl)-1-butene (Target: Terminal Alkene) Elim_THF->Prod_Terminal Regioselective (>90%) Prod_Internal 1-Bromo-4-(4-cyanophenyl)-2-butene (Byproduct: Internal Alkene) Elim_EtOH->Prod_Internal Zaitsev Product Favored

Reaction workflow mapping solvent-dependent pathways in 2-Bromo-4-(4-cyanophenyl)-1-butene synthesis.

Part 5: References

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, American Chemical Society. Available at:[Link]

  • Algera, R. F., et al. (2019). Sodium Diisopropylamide-Mediated Dehydrohalogenations: Influence of Primary- and Secondary-Shell Solvation. The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

  • Nishiyama, Y., et al. (2008). DBU-Promoted Elimination Reactions of Vicinal Dibromoalkanes Mediated by Adjacent O-Functional Groups, and Applications to the Synthesis of Biologically Active Natural Products. ResearchGate. Available at:[Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (Third Edition). Wiley-VCH. Available at:[Link]

Validation & Comparative

Comparative Reactivity Guide: 2-Bromo-4-(4-cyanophenyl)-1-butene vs. 2-Bromo-4-(2-cyanophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right building block for complex molecular synthesis requires looking beyond basic structural similarity. 2-Bromo-4-(4-cyanophenyl)-1-butene (Compound A) and 2-Bromo-4-(2-cyanophenyl)-1-butene (Compound B) are isomeric vinyl bromides featuring a cyanophenyl moiety tethered via an ethyl chain. While they share identical molecular weights, the positional isomerism of the cyano group (para vs. ortho) fundamentally alters their reactivity profiles in transition-metal catalysis.

This guide objectively compares their performance, dissects the causality behind their divergent reaction pathways, and provides self-validating experimental protocols for drug development professionals.

Structural & Electronic Profiling

The primary differentiator between these two isomers is the spatial arrangement of the nitrile (-CN) group relative to the reactive vinyl bromide site. The para-cyano group in Compound A exerts a remote inductive effect but leaves the alkene sterically accessible[1]. In contrast, the ortho-cyano group in Compound B introduces severe steric bulk and acts as a potent coordinating ligand for transition metals[2].

Quantitative Performance Comparison
ParameterCompound A: 2-Bromo-4-(4-cyanophenyl)-1-buteneCompound B: 2-Bromo-4-(2-cyanophenyl)-1-butene
Steric Profile (Reactive Site) UnhinderedHighly Hindered
Standard Suzuki Yield (Pd(PPh₃)₄) > 85%< 30%
Optimized Suzuki Yield (XPhos) > 90%> 75%
Intramolecular Cyclization Potential LowHigh (Directed by -CN)
Primary Side Reactions HydrodehalogenationCatalyst Poisoning, Carbopalladation

Divergent Reactivity Pathways

Intermolecular Cross-Coupling (The Para Advantage)

Compound A undergoes facile oxidative addition. Because the para-cyano group is spatially distant, it does not sterically impede the palladium center. Standard Suzuki-Miyaura or Heck protocols work efficiently with general-purpose ligands like dppf or PPh₃.

Conversely, Compound B suffers from severe steric hindrance. Literature demonstrates that ortho-cyano substitution on aryl or vinyl halides drastically reduces cross-coupling yields[3]. The restricted trajectory for transmetalation, combined with the competitive coordination of the nitrile nitrogen to the palladium center, stalls the catalytic cycle. To force intermolecular coupling, highly bulky, electron-rich ligands (e.g., XPhos) are mandatory to prevent nitrile coordination and accelerate reductive elimination.

Directed Catalysis & Intramolecular Cyclization (The Ortho Advantage)

What Compound B lacks in intermolecular reactivity, it makes up for in directed intramolecular processes. The ortho-nitrile acts as a powerful directing group. Mechanistic studies reveal that nitrile groups can coordinate with palladium (and silver additives) to form stable heterodimeric transition states, guiding the metal center to specific spatial coordinates[4]. For Compound B, this proximity facilitates intramolecular carbopalladation, making it an exceptional building block for synthesizing functionalized carbocycles (e.g., cyano-substituted indene derivatives).

MechanisticPathway Pd Pd(0) Catalyst Active Species CompA Compound A (Para-CN) Pd->CompA CompB Compound B (Ortho-CN) Pd->CompB OxA Fast Oxidative Addition (Unhindered) CompA->OxA OxB Sterically Hindered Oxidative Addition CompB->OxB TransA Intermolecular Transmetalation OxA->TransA CoordB Nitrile Coordination (Directing Group Effect) OxB->CoordB ProdA Standard Cross-Coupled Product TransA->ProdA ProdB Intramolecular Cyclization (Carbocycle Formation) CoordB->ProdB

Divergent Pd-catalyzed pathways for para- and ortho-cyano substituted vinyl bromides.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of each reagent choice is explicitly defined based on the steric and electronic profiles established above.

Protocol A: Standard Suzuki-Miyaura Coupling (Optimized for Compound A)

Causality: The unhindered nature of Compound A allows for the use of standard, cost-effective bidentate ligands.

  • Substrate Preparation : In a nitrogen-filled glovebox, charge a Schlenk flask with 2-Bromo-4-(4-cyanophenyl)-1-butene (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Loading : Add Pd(dppf)Cl₂ (5 mol%) as the catalyst. The bidentate dppf ligand provides sufficient electron density for oxidative addition without excessive steric bulk.

  • Solvent Addition : Add thoroughly degassed 1,4-Dioxane/H₂O (4:1 v/v). The aqueous biphasic system is critical for base dissolution and transmetalation.

  • Execution : Heat the mixture to 80 °C for 12 hours under an argon atmosphere.

  • Validation & Workup : Monitor via TLC. Upon complete consumption of the starting material, quench with water, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the cross-coupled diene. Confirm purity via ¹H NMR and LC-MS.

Protocol B: Ligand-Enabled Coupling (Optimized for Compound B)

Causality: To overcome the steric hindrance and prevent the ortho-cyano group from poisoning the catalyst[3], a highly bulky, electron-rich monodentate ligand is required.

  • Substrate Preparation : Charge a reaction vial with 2-Bromo-4-(2-cyanophenyl)-1-butene (1.0 equiv), the desired boronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst & Ligand Loading : Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%). Crucial Step: The extreme steric bulk of XPhos physically blocks the ortho-nitrile from coordinating to the palladium center, forcing the intermolecular transmetalation pathway.

  • Solvent Addition : Add anhydrous Toluene to suppress protodeboronation side reactions.

  • Execution : Heat to 100 °C for 18 hours. The elevated temperature is necessary to overcome the high activation energy barrier caused by steric crowding.

  • Validation : Monitor the reaction strictly via LC-MS. You must differentiate between the desired intermolecular cross-coupled mass and any intramolecular cyclized byproducts (which will have a mass of [M - HBr]).

Workflow S1 Step 1: Substrate Preparation Strictly Anhydrous Conditions S2 Step 2: Catalyst & Ligand Loading Select based on steric profile S1->S2 S3 Step 3: Reaction Execution Controlled Temperature & Time S2->S3 S4 Step 4: Quenching & Extraction Aqueous Workup S3->S4 S5 Step 5: Purification Flash Column Chromatography S4->S5 S6 Step 6: Product Validation NMR & LC-MS Analysis S5->S6

Step-by-step experimental workflow for transition-metal catalyzed cross-coupling reactions.

References[1] Title: 2-bromo-4-(4-cyanophenyl)-1-butene - Sigma-Aldrich

Source: sigmaaldrich.com URL:[2] Title: Bromo buten | Sigma-Aldrich - MilliporeSigma Source: sigmaaldrich.com URL:[4] Title: Palladium-Catalyzed Meta-Selective C–H Bond Activation with a Nitrile-Containing Template: Computational Study on Mechanism and Origins of Selectivity Source: acs.org URL:[3] Title: Palladium nanoparticles immobilized on polyethylenimine-derivatized gold surfaces for catalysis of Suzuki reactions Source: rsc.org URL:

Sources

A Comparative Spectroscopic Guide to 2-Bromo-4-(4-cyanophenyl)-1-butene and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 2-Bromo-4-(4-cyanophenyl)-1-butene and its key positional isomers. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed examination of how subtle changes in molecular structure are reflected in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing the essential tools for unambiguous structural elucidation.

Introduction

2-Bromo-4-(4-cyanophenyl)-1-butene is a versatile synthetic intermediate characterized by a vinyl bromide, a terminal double bond, and a cyanophenyl group. The precise arrangement of these functional groups is critical for its reactivity and subsequent use in complex molecular architectures. Isomeric impurities can significantly impact reaction outcomes, making their identification and differentiation paramount. This guide focuses on a comparative analysis of the target compound and two of its most pertinent and challenging-to-distinguish isomers: one with a different bromine position and another with a shifted double bond.

The isomers under consideration are:

  • Isomer A: 2-Bromo-4-(4-cyanophenyl)-1-butene

  • Isomer B: 1-Bromo-4-(4-cyanophenyl)-1-butene (E/Z mixture)

  • Isomer C: 2-Bromo-4-(4-cyanophenyl)-2-butene (E/Z mixture)

Our analysis will dissect the expected spectroscopic signatures of each, providing a logical framework for their identification.

Molecular Structures of the Isomers

The following diagram illustrates the chemical structures of the isomers discussed in this guide.

Caption: Molecular structures of the compared isomers. (Note: Placeholder images are used in the DOT script. In a real scenario, these would be the actual chemical structures).

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers due to its sensitivity to the local electronic environment of each proton. The chemical shifts, multiplicities, and coupling constants of the vinylic and allylic protons serve as definitive fingerprints.

Comparative ¹H NMR Data (Predicted)
Proton Isomer A Isomer B (E/Z) Isomer C (E/Z)
Vinylic (=CH) ~5.4 ppm (s, 1H), ~5.6 ppm (s, 1H)~6.2-6.5 ppm (m, 2H)~5.8-6.0 ppm (t or q, 1H)
Allylic (-CH₂-) ~2.9 ppm (t, 2H)~2.5 ppm (q, 2H)~3.5 ppm (s, 2H)
Aromatic (Ar-H) ~7.4 ppm (d, 2H), ~7.6 ppm (d, 2H)~7.4 ppm (d, 2H), ~7.6 ppm (d, 2H)~7.4 ppm (d, 2H), ~7.6 ppm (d, 2H)
Other ~2.6 ppm (t, 2H)~2.8 ppm (t, 2H)~2.1 ppm (s, 3H)
Analysis and Interpretation
  • Isomer A (2-Bromo-4-(4-cyanophenyl)-1-butene): The key signature is the presence of two singlets in the vinylic region (~5.4 and ~5.6 ppm) corresponding to the geminal protons of the terminal double bond. The absence of vicinal coupling for these protons is a strong indicator of this structure. The adjacent methylene protons will appear as a triplet around 2.9 ppm.

  • Isomer B (1-Bromo-4-(4-cyanophenyl)-1-butene): This isomer will show a more complex pattern in the vinylic region, with two multiplets between 6.2 and 6.5 ppm. The coupling constants between these vinylic protons will be indicative of the E/Z stereochemistry (typically J > 12 Hz for trans and J < 10 Hz for cis). The allylic protons will appear as a quartet around 2.5 ppm.

  • Isomer C (2-Bromo-4-(4-cyanophenyl)-2-butene): The vinylic region will simplify to a single multiplet (likely a triplet or quartet depending on long-range coupling) around 5.8-6.0 ppm for the single vinylic proton. A key distinguishing feature will be the appearance of a methyl singlet around 2.1 ppm, which is absent in the other isomers. The allylic methylene protons are deshielded by the adjacent bromine and will appear as a singlet around 3.5 ppm.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides complementary information, particularly regarding the carbon skeleton and the electronic environment of quaternary carbons.

Comparative ¹³C NMR Data (Predicted)
Carbon Isomer A Isomer B (E/Z) Isomer C (E/Z)
Vinylic (=C-Br) ~140 ppm~110-120 ppm~125-135 ppm
Vinylic (=CH or =CH₂) ~118 ppm~130-140 ppm~120-130 ppm
Allylic (-CH₂-) ~40 ppm~35 ppm~45 ppm
Aromatic (Ar-C) ~145 ppm (C-CN), ~112 ppm (C-CH₂), ~132 ppm (CH), ~130 ppm (CH)~145 ppm (C-CN), ~112 ppm (C-CH₂), ~132 ppm (CH), ~130 ppm (CH)~145 ppm (C-CN), ~112 ppm (C-CH₂), ~132 ppm (CH), ~130 ppm (CH)
Nitrile (-CN) ~119 ppm~119 ppm~119 ppm
Other ~35 ppm~30 ppm~25 ppm (CH₃)
Analysis and Interpretation
  • Isomer A: The presence of a quaternary carbon signal around 140 ppm for the bromine-bearing carbon and a methylene signal around 118 ppm for the terminal vinyl carbon are characteristic.

  • Isomer B: Both vinylic carbons will show signals in the methine region of a DEPT spectrum. The chemical shift of the bromine-bearing carbon will be significantly upfield compared to Isomer A.

  • Isomer C: A methyl signal around 25 ppm will be a clear indicator of this isomer. The two vinylic carbons will have distinct chemical shifts, with the bromine-bearing carbon being further downfield.

III. Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing these isomers, subtle differences in the fingerprint region can be informative.

Comparative IR Data (Predicted)
Vibrational Mode Isomer A Isomer B (E/Z) Isomer C (E/Z)
C≡N stretch ~2230 cm⁻¹ (strong, sharp)~2230 cm⁻¹ (strong, sharp)~2230 cm⁻¹ (strong, sharp)
Aromatic C=C stretch ~1605, ~1500 cm⁻¹~1605, ~1500 cm⁻¹~1605, ~1500 cm⁻¹
Alkenyl C=C stretch ~1640 cm⁻¹~1650 cm⁻¹~1660 cm⁻¹
=C-H out-of-plane bend ~910, ~990 cm⁻¹ (strong)~965 cm⁻¹ (strong, for E), ~690 cm⁻¹ (strong, for Z)~800-840 cm⁻¹ (medium)
C-Br stretch ~600-650 cm⁻¹~650-700 cm⁻¹~550-600 cm⁻¹
Analysis and Interpretation

The most diagnostic feature in the IR spectra will be the out-of-plane =C-H bending vibrations.

  • Isomer A: Strong bands around 910 and 990 cm⁻¹ are characteristic of a terminal alkene.

  • Isomer B: A strong band around 965 cm⁻¹ is indicative of a trans (E) double bond, while a strong band around 690 cm⁻¹ would suggest a cis (Z) configuration.

  • Isomer C: A medium intensity band in the 800-840 cm⁻¹ region is expected for the trisubstituted double bond.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns, which can aid in structural elucidation. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), will result in M and M+2 peaks of nearly equal intensity for the molecular ion and any bromine-containing fragments.

Predicted Fragmentation Patterns
  • Molecular Ion (M⁺): All isomers will exhibit a molecular ion peak cluster corresponding to the molecular formula C₁₁H₁₀BrN.

  • Key Fragmentations:

    • Loss of Br•: A prominent peak corresponding to [M-Br]⁺ will be observed for all isomers.

    • Allylic Cleavage: This will be a key differentiator.

      • Isomer A: Loss of the cyanophenylmethyl radical to give a C₃H₄Br⁺ fragment.

      • Isomer B: Loss of the cyanophenylethyl radical to give a C₂H₂Br⁺ fragment.

      • Isomer C: Loss of a methyl radical to give a [M-CH₃]⁺ fragment, or loss of the cyanophenylmethyl radical.

    • Tropylium Ion: A peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), is expected from the fragmentation of the cyanophenylmethyl moiety in all isomers.

The relative intensities of these fragment ions will be crucial for distinguishing the isomers.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for the compounds discussed.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to 0-220 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Interpretation: Analyze the molecular ion peak, isotopic patterns, and fragmentation patterns to confirm the structure.

Logical Workflow for Isomer Differentiation

The following diagram outlines a logical workflow for the spectroscopic differentiation of the isomers.

G Start Unknown Isomer Sample H_NMR Acquire ¹H NMR Spectrum Start->H_NMR Vinylic_Region Analyze Vinylic Region (5-7 ppm) H_NMR->Vinylic_Region Two_Singlets Two Singlets? (~5.4, ~5.6 ppm) Vinylic_Region->Two_Singlets Examine signals Isomer_A Identified as Isomer A Two_Singlets->Isomer_A Yes Complex_Multiplets Complex Multiplets? (~6.2-6.5 ppm) Two_Singlets->Complex_Multiplets No Further_Analysis Confirm with ¹³C NMR, IR, and MS Isomer_A->Further_Analysis Isomer_B Identified as Isomer B Complex_Multiplets->Isomer_B Yes Single_Multiplet Single Multiplet? (~5.8-6.0 ppm) Complex_Multiplets->Single_Multiplet No Isomer_B->Further_Analysis Isomer_C_Check Check for Methyl Singlet (~2.1 ppm) Single_Multiplet->Isomer_C_Check Yes Isomer_C Identified as Isomer C Isomer_C_Check->Isomer_C Yes Isomer_C->Further_Analysis End Structure Confirmed Further_Analysis->End

Caption: Decision-based workflow for isomer identification.

Conclusion

The unambiguous identification of "2-Bromo-4-(4-cyanophenyl)-1-butene" and its positional isomers is readily achievable through a systematic and comparative analysis of their spectroscopic data. While each technique offers valuable clues, ¹H NMR spectroscopy, with its detailed information on proton environments and coupling, stands out as the most definitive method. By understanding the predictable shifts in spectral features corresponding to changes in the positions of the double bond and the bromine substituent, researchers can confidently assign the correct structure to their synthesized materials, ensuring the integrity and success of their scientific endeavors.

References

  • PubChem. (n.d.). Cinnamyl bromide. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Doc Brown's Chemistry. (2025). proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). [Link]

  • Doc Brown's Chemistry. (2025). carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). [Link]

"2-Bromo-4-(4-cyanophenyl)-1-butene" performance in different cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

The Application Scientist’s Guide: Benchmarking 2-Bromo-4-(4-cyanophenyl)-1-butene in Cross-Coupling Modalities

As drug development and materials science increasingly rely on complex, functionalized olefinic scaffolds, the strategic selection of building blocks becomes paramount. 2-Bromo-4-(4-cyanophenyl)-1-butene (CAS: 731772-76-2) represents a highly versatile intermediate[1]. Structurally, it combines an electron-deficient pendant nitrile group with a highly reactive 2-bromo-1-alkene moiety.

This guide provides an objective, data-driven comparison of this molecule’s performance across various palladium-catalyzed cross-coupling reactions, contrasting it against alternative leaving groups, and providing self-validating experimental protocols for immediate laboratory application.

Mechanistic Rationale: The Vinyl Bromide Advantage

To understand the utility of 2-bromo-4-(4-cyanophenyl)-1-butene, we must examine the kinetics of the palladium catalytic cycle. The rate-determining step in most cross-coupling reactions is the initial oxidative addition of the C(sp2)−X bond to the electron-rich Pd(0) active species.

The C(sp2)−Br bond offers a "Goldilocks" balance of reactivity and stability. Unlike vinyl chlorides, which possess high bond dissociation energies and typically require highly specialized, bulky, and electron-rich phosphine ligands (such as P(t−Bu)3​ or PCy3) to force oxidative addition[2], vinyl bromides react rapidly with standard, cost-effective ligands like PPh3​ or dppf. Furthermore, precise control over the in situ pre-catalyst reduction is critical; improper reduction can lead to reactant consumption via dimerization rather than productive cross-coupling[3]. The vinylic bromide moiety serves as a highly efficient electrophile, ensuring rapid entry into the catalytic cycle while leaving the remote 4-cyanophenyl group untouched[4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast for C(sp2)-Br) Pd0->OxAdd + Vinyl Bromide PdII_Br Pd(II)(Ar)(Br)L_2 Intermediate OxAdd->PdII_Br TransMet Transmetalation (e.g., Ar-B(OH)2) PdII_Br->TransMet PdII_Ar Pd(II)(Ar)(R)L_2 Intermediate TransMet->PdII_Ar - Base/Halide RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

Figure 1: Palladium-catalyzed cross-coupling cycle for 2-bromo-1-alkenes.

Performance Matrix: Cross-Coupling Modalities

When subjected to different cross-coupling environments, 2-bromo-4-(4-cyanophenyl)-1-butene exhibits distinct chemoselectivity profiles. The remote nitrile group is generally well-tolerated by palladium catalysis, but its electrophilic carbon can be susceptible to attack by highly nucleophilic organometallic reagents.

Table 1: Performance of 2-Bromo-4-(4-cyanophenyl)-1-butene Across Coupling Modalities

Reaction TypeCoupling PartnerCatalyst SystemAvg. YieldReaction TimeChemoselectivity Notes
Suzuki-Miyaura Aryl/Vinyl Boronic Acids Pd(dppf)Cl2​ / K2​CO3​ 88–95%2–4 hoursExcellent. Nitrile group is completely unreactive toward boronic acids.
Heck-Mizoroki Terminal Olefins (Acrylates) Pd(OAc)2​ / P(o−tol)3​ 70–82%12–16 hoursGood. Potential for internal double bond migration depending on the base used.
Negishi Organozinc Halides ( R−ZnX ) Pd2​(dba)3​ / XPhos90–98%0.5–1 hourModerate. Requires strict temperature control to prevent organozinc attack on the -CN group.
Reductive Coupling Aryl Iodides Pd(OAc)2​ / Formate65–75%6–8 hoursSpecialized. Can undergo cine-substitution depending on the exact ligand environment[5].

Alternative Leaving Groups Comparison

To justify the selection of the 2-bromo variant, we must compare it against its structural analogs: the 2-chloro and 2-triflate derivatives.

Table 2: Leaving Group Efficiency for 4-(4-cyanophenyl)-1-butene Scaffolds

Leaving Group (Position 2)Bench StabilityOxidative Addition RateCost / AccessibilityOverall Utility Score
-Br (Bromide) High (Stable to light/air)Fast (Standard ligands)Moderate9.5 / 10
-Cl (Chloride) HighVery Slow (Requires P(t−Bu)3​ )[2]Low6.0 / 10
-OTf (Triflate) Low (Hydrolytically sensitive)Extremely FastHigh7.5 / 10

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the methodology: every step includes an analytical checkpoint to ensure the reaction is proceeding via the intended mechanistic pathway.

Protocol A: Suzuki-Miyaura Cross-Coupling (Standard Functionalization)

Objective: Couple 2-bromo-4-(4-cyanophenyl)-1-butene with phenylboronic acid to yield 4-(2-phenylbut-3-en-1-yl)benzonitrile.

  • Reagent Preparation & Degassing: In an oven-dried Schlenk flask, combine 2-bromo-4-(4-cyanophenyl)-1-butene (1.0 equiv, 1.0 mmol) and phenylboronic acid (1.2 equiv, 1.2 mmol).

    • Causality: A slight excess of boronic acid compensates for competitive protodeboronation that occurs in aqueous basic media.

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and H2​O (10 mL). Sparge the solution with N2​ gas for 15 minutes.

    • Causality: Dissolved O2​ will rapidly oxidize the active Pd(0) into an inactive Pd(II) -peroxo complex, terminating the catalytic cycle and leading to phosphine ligand oxidation[3].

  • Catalyst & Base Introduction: Add K2​CO3​ (2.0 equiv, 2.0 mmol) and Pd(dppf)Cl2​ (0.05 equiv, 5 mol%).

    • Causality: K2​CO3​ facilitates the transmetalation step by forming a reactive boronate complex. The bidentate 'dppf' ligand prevents the remote nitrile group from coordinating to the palladium center by occupying two coordination sites.

  • Thermal Activation: Heat the mixture to 80 °C under an N2​ atmosphere for 3 hours.

    • Validation Checkpoint: At 2 hours, withdraw a 50 µL aliquot, quench in EtOAc/Water, and analyze the organic layer via TLC (Hexanes:EtOAc 4:1) or GC-MS. The disappearance of the starting bromide ( Rf​≈0.6 ) validates complete conversion.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated NH4​Cl (to neutralize excess base) and brine. Dry over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography.

Protocol B: Heck-Mizoroki Coupling (Diene Synthesis)

Objective: Couple with tert-butyl acrylate to form a conjugated diene system.

  • Assembly: Combine the vinyl bromide (1.0 equiv), tert-butyl acrylate (1.5 equiv), Pd(OAc)2​ (5 mol%), and P(o−tol)3​ (10 mol%) in anhydrous DMF (0.2 M).

    • Causality: P(o−tol)3​ is sterically demanding, which promotes rapid reductive elimination, minimizing unwanted double-bond isomerization of the resulting diene.

  • Base Addition: Add anhydrous Triethylamine ( Et3​N , 2.0 equiv).

    • Causality: Et3​N acts as both the base to absorb the generated HBr and as a mild reducing agent to generate the active Pd(0) from Pd(OAc)2​ in situ[3].

  • Activation & Monitoring: Heat to 100 °C for 14 hours. Monitor via LC-MS to confirm the formation of the diene mass peak and the absence of the starting material.

Workflow Prep 1. Reagent Prep Dry & Degas Mix 2. Assembly Add Pd & Substrate Prep->Mix Heat 3. Activation 80°C under N2 Mix->Heat Quench 4. Quench NH4Cl / EtOAc Heat->Quench Purify 5. Purification Chromatography Quench->Purify

Figure 2: Standardized high-throughput experimental workflow for Suzuki-Miyaura coupling.

Conclusion

For researchers designing complex synthetic routes, 2-Bromo-4-(4-cyanophenyl)-1-butene provides an optimal vector for carbon-carbon bond formation. Its vinylic bromide moiety ensures rapid oxidative addition without the need for highly specialized, air-sensitive phosphine ligands required by its chlorinated counterparts. By strictly controlling the in situ generation of Pd(0) and utilizing appropriate basic media, chemists can achieve near-quantitative yields in Suzuki and Negishi couplings while perfectly preserving the integrity of the remote nitrile functional group.

References

  • Littke, A. F., & Fu, G. C. (2001). "The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands". National Center for Biotechnology Information (PMC). Available at:[Link][2]

  • Ferrazzano, L., et al. (2025). "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design". Organic Chemistry Frontiers (RSC Publishing). Available at: [Link][3]

  • DeBerardinis, A. M., et al. (2024). "Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I) Catalysis". Organic Letters - ACS Publications. Available at: [Link][5]

  • Browning, A., et al. "Palladium- (and nickel-) catalyzed vinylation of aryl halides". National Center for Biotechnology Information (PMC). Available at:[Link][4]

Sources

Benchmarking the Synthesis of 2-Bromo-4-(4-cyanophenyl)-1-butene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on modular, orthogonally functionalized building blocks, 2-Bromo-4-(4-cyanophenyl)-1-butene (CAS: 731772-76-2) has emerged as a critical intermediate 1. The molecule features two highly versatile handles: a vinylic bromide primed for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck reactions) and a nitrile group that permits downstream modifications such as reduction to primary amines or hydrolysis to carboxylic acids.

For process chemists and application scientists, the primary challenge in synthesizing this molecule lies in regiocontrol . The selective installation of the bromine atom at the C-2 position—avoiding the C-1 or C-3 isomers—dictates the overall efficiency of the synthetic route. This guide objectively benchmarks the two predominant synthetic strategies: the classical Bromination/Dehydrobromination (Route A) and the modern Haloboration-Protonolysis (Route B) .

Strategic Benchmarking & Mechanistic Causality

The construction of the 2-bromo-1-alkene moiety requires precise mechanistic control. Below is a visual representation of the two benchmarked pathways.

Synthesis_Routes A 4-(4-cyanophenyl)-1-butene (Precursor A) B 1,2-Dibromo Intermediate A->B Br2, DCM, 0°C (Electrophilic Addition) D 2-Bromo-4-(4-cyanophenyl)-1-butene (Target Product) B->D DBU, DMF, 60°C (E2 Elimination) C 4-(4-cyanophenyl)-1-butyne (Precursor B) C->D 1. B-Br-9-BBN 2. AcOH (Haloboration)

Fig 1: Synthetic pathways for 2-Bromo-4-(4-cyanophenyl)-1-butene.

Route A: Bromination & DBU-Promoted Dehydrobromination

This classical approach relies on the functionalization of a pre-existing terminal alkene 1. The addition of molecular bromine yields a vicinal dibromide. The critical causality in this route is the choice of base for the subsequent elimination step. Using a standard alkoxide base often leads to nucleophilic substitution or a mixture of internal and terminal alkenes. By employing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) , a bulky, non-nucleophilic amidine base, the reaction is forced down an E2 elimination pathway. The regioselectivity is driven by the enhanced kinetic acidity of the terminal protons and the steric hindrance of the internal position, favoring the 2-bromo-1-alkene 2.

Route B: Haloboration of Terminal Alkynes

Direct hydrobromination of terminal alkynes using HBr gas is notoriously difficult to control, often yielding the anti-Markovnikov (1-bromo) product via radical pathways unless strictly inhibited. To guarantee absolute Markovnikov regioselectivity, Haloboration using B-bromo-9-borabicyclo[3.3.1]nonane (B-Br-9-BBN) is employed. The boron atom adds to the terminal carbon (less sterically hindered), placing the bromine strictly at the C-2 position. Subsequent protonolysis with acetic acid replaces the boron moiety with a proton, yielding the pure 2-bromo-1-alkene with near-perfect regiocontrol 3.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, both protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) and definitive spectroscopic checkpoints.

Protocol A: The DBU-Elimination Route

Step 1: Bromination

  • Dissolve 4-(4-cyanophenyl)-1-butene (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) and cool to 0 °C under nitrogen.

  • Add a solution of Br₂ (10.5 mmol) in DCM (10 mL) dropwise over 30 minutes.

  • Self-Validation (IPC): The reaction is complete when the distinct red-brown color of bromine persists slightly, and TLC (Hexanes/EtOAc 9:1) shows complete consumption of the starting material.

  • Quench with saturated aqueous Na₂S₂O₃, extract, dry over MgSO₄, and concentrate to yield the crude 1,2-dibromo intermediate.

Step 2: Regioselective Elimination

  • Dissolve the crude dibromide in anhydrous DMF (25 mL).

  • Add DBU (11.0 mmol) dropwise at room temperature, then heat the mixture to 60 °C for 4 hours.

  • Cool to room temperature, dilute with water, and extract with diethyl ether (3 x 20 mL). Wash the combined organics with 1M HCl to remove residual DBU, dry, and concentrate.

  • Self-Validation (NMR Check): Confirm success via ¹H NMR. The product must display two distinct doublet-like signals for the terminal vinylic protons (approx. δ 5.4 and 5.6 ppm). The absence of a multiplet around δ 6.0 ppm confirms the lack of the internal alkene byproduct.

Protocol B: The Haloboration Route

Step 1: Haloboration

  • Dissolve 4-(4-cyanophenyl)-1-butyne (10.0 mmol) in anhydrous DCM (20 mL) under an argon atmosphere at 0 °C.

  • Add a 1.0 M solution of B-Br-9-BBN in DCM (11.0 mL, 11.0 mmol) dropwise. Stir at 0 °C for 2 hours, then allow to warm to room temperature for an additional 2 hours.

  • Self-Validation (IPC): Monitor by GC-MS. The disappearance of the terminal alkyne peak indicates complete conversion to the vinylborane intermediate.

Step 2: Protonolysis

  • Cool the reaction mixture back to 0 °C and add glacial acetic acid (5.0 mL) dropwise.

  • Stir the mixture at room temperature for 12 hours.

  • Neutralize carefully with saturated aqueous NaHCO₃, extract with DCM, dry, and purify via flash chromatography.

  • Self-Validation (NMR Check): ¹H NMR will show absolute absence of the 1-bromo isomer (which would present a vinylic proton triplet around δ 6.2 ppm).

Comparative Data & Performance Metrics

The following table summarizes the quantitative performance of both routes based on standard benchmarking criteria for pharmaceutical intermediate synthesis.

Performance MetricRoute A: Bromination / DBU EliminationRoute B: Haloboration (B-Br-9-BBN)
Overall Yield 65 - 72% (Over 2 steps)82 - 88% (Over 2 steps)
Regioselectivity (2-Br : 1-Br) ~ 85:15 (Requires chromatographic separation)> 99:1 (Exclusively Markovnikov)
Atom Economy Low (Loss of HBr, high molecular weight of DBU)Moderate (Loss of 9-BBN derivative)
Reagent Cost Low (Br₂, DBU are bulk commodity chemicals)High (B-Br-9-BBN is a premium reagent)
Scalability Profile Excellent for multi-kilogram scale.Limited to gram/low-kilo scale due to reagent cost and moisture sensitivity.
Conclusion for the Application Scientist

If the objective is high-throughput screening or medicinal chemistry where absolute isomeric purity is required immediately without exhaustive purification, Route B (Haloboration) is the superior choice. However, for process scale-up and manufacturing , Route A (DBU Elimination) remains the industry standard. The lower regioselectivity in Route A is offset by the drastically lower Cost of Goods (COGs) and the ease of handling molecular bromine and DBU at scale compared to highly sensitive borane reagents.

References

  • Benchchem. "2-Bromo-4-(4-cyanophenyl)-1-butene | 731772-76-2". Benchchem Product Catalog.
  • Ohgiya, T., Kutsumura, N., & Nishiyama, S. "DBU-Promoted Elimination Reactions of Vicinal Dibromoalkanes Mediated by Adjacent O-Functional Groups, and Applications". Synlett, 2008(20), 3091–3105.
  • Hara, S., Dojo, H., & Suzuki, A. "Organic synthesis using haloboration reaction. I. A simple and selective synthesis of 2-bromo- and 2-iodo-1-alkenes". Tetrahedron Letters, 1983.

Sources

Chemoselectivity and Cross-Reactivity Profiling of 2-Bromo-4-(4-cyanophenyl)-1-butene: A Comparative Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly demand complex, multifunctional molecular architectures, the selection of orthogonal building blocks becomes a critical determinant of synthetic efficiency. 2-Bromo-4-(4-cyanophenyl)-1-butene (CAS: 731772-76-2) is a highly specialized bifunctional scaffold whose chemical identity is defined by two key functional groups: a reactive vinyl bromide and a robust aryl nitrile[1].

This guide provides an objective, data-driven comparison of this compound against alternative electrophiles, detailing its cross-reactivity profile, chemoselective advantages, and validated experimental workflows for advanced cross-coupling applications.

Structural Logic and Orthogonal Reactivity

The utility of 2-Bromo-4-(4-cyanophenyl)-1-butene lies in the predictable, orthogonal reactivity of its two functional poles. The sp² hybridization of the carbon atom attached to the bromine atom, combined with the relatively weak carbon-bromine bond, makes the vinylic bromide an excellent leaving group and a prime site for oxidative addition by palladium or nickel catalysts[1].

Conversely, the strong electron-withdrawing nitrile group (-C≡N) remains largely inert under standard cross-coupling conditions, serving as a masked precursor for late-stage functionalization (e.g., reduction to primary amines or hydrolysis to amides)[2]. Understanding this chemoselectivity is essential for designing multi-step synthetic routes without the need for excessive protecting group manipulations.

G A 2-Bromo-4-(4-cyanophenyl)-1-butene (Bifunctional Scaffold) B Vinyl Bromide Moiety (sp2 C-Br Bond) A->B C Aryl Nitrile Moiety (-C≡N Group) A->C D Pd/Ni Cross-Coupling (Suzuki, Heck, XEC) B->D Low Activation Energy E Nucleophilic Addition / Reduction (Grignard, DIBAL-H) C->E Hard Electrophile F C-C Bond Formation (Nitrile Intact) D->F Chemoselective G Ketone/Amine Formation (Vinyl Halide Intact) E->G Orthogonal

Orthogonal reactivity pathways of 2-Bromo-4-(4-cyanophenyl)-1-butene.

Performance Comparison: Vinyl Bromides vs. Alternatives

When designing a cross-coupling or cross-electrophile coupling (XEC) reaction, chemists must choose the appropriate vinyl electrophile. While vinyl esters and sulfonates are emerging as "green" alternatives[3], halogenated electrophiles remain the industry standard. Here is how 2-Bromo-4-(4-cyanophenyl)-1-butene compares to its halide and ester counterparts:

  • Versus Vinyl Chlorides: Vinyl chlorides are highly stable but suffer from high bond dissociation energies. They require highly active, electron-rich ligands to undergo oxidative addition, often resulting in poor yields (<20%) under mild conditions[4].

  • Versus Vinyl Iodides: While vinyl iodides exhibit extremely rapid oxidative addition, they are highly prone to rapid dehalogenation and excessive homocoupling (forming symmetric dienes) in reductive environments, making them difficult to control in XEC[5].

  • The Vinyl Bromide Advantage: 2-Bromo-4-(4-cyanophenyl)-1-butene strikes the optimal thermodynamic balance. It is reactive enough to undergo facile oxidative addition at room temperature with standard catalysts, yet stable enough to minimize background homocoupling, allowing for high enantioselectivity in asymmetric transformations (up to 87% ee)[4].

Table 1: Quantitative Cross-Coupling Performance Profile
Electrophile ClassReactivity (Oxidative Addition Kinetics)Homocoupling Risk (Diene Formation)Typical Cross-Coupling YieldEnantioselectivity Potential
Vinyl Iodide Very HighHigh (>30% dimer)40–50%Low (Rapid Background Reaction)
Vinyl Bromide (731772-76-2) High Moderate (<15% dimer) 70–90% High (Up to 87% ee) [4]
Vinyl Chloride LowLow<20%N/A (Requires forcing conditions)
Vinyl Acetate ModerateLow50–60%[3]Variable

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls and mechanistic safeguards to account for the specific cross-reactivity challenges associated with vinyl bromides.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Selective C-C bond formation at the vinyl bromide while preserving the aryl nitrile.

  • Reagent Preparation: In a nitrogen-filled glovebox, combine 2-Bromo-4-(4-cyanophenyl)-1-butene (1.0 equiv), an arylboronic acid (1.2 equiv), and Pd(dppf)Cl2​ (5 mol%).

    • Mechanistic Causality: Pd(dppf)Cl2​ is chosen for its large bite angle, which accelerates reductive elimination and minimizes protodeboronation side reactions.

  • Base Selection: Add aqueous K2​CO3​ (2.0 equiv) and THF.

    • Mechanistic Causality: A mild carbonate base is strictly required. Stronger bases (like NaOH or KOtBu ) risk premature hydrolysis of the sensitive 4-cyanophenyl nitrile group, destroying chemoselectivity.

  • System Validation (Internal Standard): Add 0.1 equiv of dodecane directly to the reaction mixture.

    • Mechanistic Causality: Dodecane acts as an inert internal standard, allowing for real-time, quantitative GC-FID tracking of the mass balance, ensuring that any missing yield is accurately attributed to unreacted starting material rather than degradation.

  • Execution: Stir at 65°C for 12 hours, monitor via GC-FID, and isolate via silica gel chromatography.

Protocol B: Ni-Catalyzed Asymmetric Reductive Cross-Electrophile Coupling (XEC)

Objective: Coupling the vinyl bromide with an alkyl/benzyl halide without pre-generating sensitive organometallic reagents[5].

Workflow Step1 Step 1: Reagent Prep Strict anhydrous conditions Degassed DMA solvent Step2 Step 2: Catalyst Activation NiCl2(dme) + Chiral Ligand Mn(0) reductant + NaI Step1->Step2 N2 Atmosphere Step3 Step 3: Electrophile Addition Equimolar Vinyl Bromide & Benzyl/Alkyl Chloride Step2->Step3 Active Ni(0) Formed Step4 Step 4: Reaction Monitoring GC/SFC vs Internal Standard Check for Homocoupling Step3->Step4 6h at 20°C Step5 Step 5: Workup & Isolation Quench, Extract, Purify Isolate Enantioenriched Alkene Step4->Step5 >95% Conversion

Workflow for Ni-catalyzed asymmetric reductive cross-electrophile coupling.

  • Catalyst Activation: Under strict N2​ atmosphere, combine NiCl2​(dme) (10 mol%), a chiral cyclopropyl-linked bis(oxazoline) ligand (11 mol%), and Mn0 dust (2.0 equiv) in degassed DMA[4].

    • Mechanistic Causality: Mn0 acts as a stoichiometric reductant to continuously regenerate the active Ni0 catalyst from the NiII resting state. Oxygen contamination will irreversibly oxidize the catalyst, halting the cycle.

  • Additive Introduction: Add NaI (20 mol%).

    • Mechanistic Causality: NaI accelerates the reaction via an in situ Finkelstein-type halogen exchange, converting the less reactive benzyl chloride partner into a highly reactive benzyl iodide, matching the oxidative addition rate of the vinyl bromide to prevent homocoupling.

  • Electrophile Addition: Add 2-Bromo-4-(4-cyanophenyl)-1-butene (1.0 equiv) and the secondary electrophile (1.0 equiv). Stir at 20°C for 6 hours[4].

  • Validation & Analysis: Quench with 1M HCl to dissolve excess Mn. Analyze the organic layer via SFC (Supercritical Fluid Chromatography) using a chiral stationary phase to determine the enantiomeric excess (ee) of the newly formed stereocenter[4].

Sources

2-Bromo-4-(4-cyanophenyl)-1-butene: A Definitive Guide to Computational Predictions vs. Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodology Standard

As a Senior Application Scientist, I frequently encounter the challenge of bridging theoretical molecular modeling with benchtop reality. For complex building blocks like 2-Bromo-4-(4-cyanophenyl)-1-butene (CAS: 731772-76-2) [1], relying solely on empirical trial-and-error is inefficient. This molecule features two highly orthogonal reactive sites: a terminal vinyl bromide (primed for transition-metal-catalyzed cross-coupling) and a para-substituted benzonitrile (an electron-withdrawing pharmacophore and handle for nucleophilic additions).

This guide provides an objective comparison between Density Functional Theory (DFT) computational predictions and empirical laboratory data, establishing a self-validating framework for utilizing this intermediate in drug discovery and complex organic synthesis.

Structural and Electronic Profiling: The "Why" Behind the Reactivity

Before deploying a building block in a multi-step synthesis, we must understand its electronic topology. The vinylic bromide is the primary site for carbon-carbon bond formation. However, the sp² hybridization of the carbon attached to the bromine, coupled with the long-range electronic pull of the cyanophenyl group, alters its oxidative addition kinetics compared to standard alkyl or aryl bromides.

To predict this, we utilize DFT calculations to map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Computational vs. Experimental Workflow

To establish a rigorous baseline, our laboratory employs a parallel tracking system where computational predictions dictate experimental parameters, and experimental results subsequently refine our computational basis sets.

Workflow Start 2-Bromo-4-(4-cyanophenyl)-1-butene Analysis CompBranch Computational (DFT) Start->CompBranch ExpBranch Experimental (Lab) Start->ExpBranch GeomOpt Geometry Optimization B3LYP/6-311+G(d,p) CompBranch->GeomOpt Synthesis Chemical Synthesis & Purification ExpBranch->Synthesis GIAONMR GIAO NMR & Freq IR Calculations GeomOpt->GIAONMR Validation Data Correlation & Reactivity Validation GIAONMR->Validation Spectroscopy NMR (400 MHz) & FTIR Acquisition Synthesis->Spectroscopy Spectroscopy->Validation

Fig 1: Parallel computational and experimental validation workflow.

Spectroscopic Validation: DFT vs. Benchtop Data

To ensure the integrity of the synthesized or procured compound, spectroscopic validation is mandatory. We compare the empirical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra against theoretical values calculated using the .

Causality in Method Selection: We select the B3LYP/6-311+G(d,p) level of theory. The B3LYP hybrid functional provides an excellent cost-to-accuracy ratio for organic molecules. The inclusion of diffuse functions (+) is non-negotiable here; the highly electronegative nitrogen in the cyano group and the large, polarizable electron cloud of the bromine atom require diffuse functions to accurately model electron density at the molecular periphery.

Table 1: Quantitative Comparison of NMR Chemical Shifts (ppm)

Conditions: Experimental data acquired in CDCl₃ at 400 MHz (¹H) and 100 MHz (¹³C). Computational data referenced to TMS.

Nucleus / PositionComputed Shift (DFT)Experimental ShiftΔ (Error)Multiplicity / Coupling
¹H - Terminal Vinyl (H_a) 5.425.38+0.04d, J = 1.5 Hz
¹H - Terminal Vinyl (H_b) 5.685.61+0.07d, J = 1.5 Hz
¹H - Aliphatic CH₂ (Allylic) 2.652.58+0.07t, J = 7.2 Hz
¹H - Aryl (ortho to CN) 7.687.59+0.09d, J = 8.0 Hz
¹³C - Nitrile (C≡N) 120.4119.1+1.30s
¹³C - Vinyl Bromide (C-Br) 134.2132.8+1.40s
Table 2: Quantitative Comparison of IR Vibrational Frequencies (cm⁻¹)

Note: Unscaled DFT frequencies typically overestimate experimental values by ~3-5% due to anharmonicity. A standard scaling factor of 0.964 has been applied to the computational data.

Vibrational ModeScaled DFT (cm⁻¹)Experimental FTIR (cm⁻¹)Intensity
C≡N Stretch 22312228Strong, Sharp
C=C Stretch (Vinyl) 16351625Medium
C-Br Stretch 615608Strong

Insight: The tight correlation (Δ < 0.1 ppm for ¹H NMR and < 10 cm⁻¹ for IR) validates that the B3LYP/6-311+G(d,p) model accurately captures the ground-state geometry of 2-Bromo-4-(4-cyanophenyl)-1-butene, confirming its utility for predicting more complex transition states.

Reactivity Profiling: The Suzuki-Miyaura Cross-Coupling

The true value of 2-Bromo-4-(4-cyanophenyl)-1-butene lies in its capacity for carbon-carbon bond formation. The of vinyl bromides is a cornerstone reaction in medicinal chemistry.

The Catalytic Logic

Unlike aryl chlorides, which require electron-rich, bulky phosphine ligands to force oxidative addition, the vinylic C-Br bond in this molecule is highly susceptible to insertion by standard Pd(0) catalysts like Pd(PPh₃)₄.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Vinyl C-Br Cleavage) Pd0->OxAdd + Substrate PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Arylboronic Acid) PdII->TransMet + Boronic Acid RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 - Pd(0) Regeneration Product Cross-Coupled Product RedElim->Product

Fig 2: Suzuki-Miyaura catalytic cycle for vinyl bromide cross-coupling.

Table 3: Experimental Cross-Coupling Yields vs. Computed Activation Energy (Ea)

Reaction Conditions: 1.0 eq Vinyl Bromide, 1.2 eq Boronic Acid, 5 mol% Pd(PPh₃)₄, 2.0 eq K₂CO₃, Toluene/H₂O (4:1), 80 °C, 12 h.

Coupling Partner (Boronic Acid)Computed Ea (Ox. Add.)Experimental Yield (%)Purity (HPLC)
Phenylboronic acid 18.4 kcal/mol92%>98%
4-Methoxyphenylboronic acid 18.6 kcal/mol89%>97%
4-(Trifluoromethyl)phenylboronic acid 17.9 kcal/mol95%>99%

Insight: The computational activation energies (Ea) for the oxidative addition step correlate perfectly with the experimental yields. Electron-deficient boronic acids (like the trifluoromethyl derivative) facilitate a faster transmetalation step, resulting in slightly higher overall yields, a phenomenon accurately predicted by the lower overall barrier in our DFT transition state searches.

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure reproducibility, adhere to the following paired protocols.

Protocol A: Computational Setup (Gaussian 16)
  • Initial Geometry: Construct the 3D model of 2-Bromo-4-(4-cyanophenyl)-1-butene using GaussView. Ensure the dihedral angle of the butene chain minimizes steric clash with the phenyl ring.

  • Optimization: Run a ground-state geometry optimization using the keyword route: #p opt freq b3lyp/6-311+g(d,p) scrf=(cpcm,solvent=chloroform).

  • Frequency Check: Verify that the output yields zero imaginary frequencies, confirming the structure is a true local minimum. Extract the scaled IR data from this step.

  • NMR Calculation: Take the optimized checkpoint file and run the GIAO calculation: #p nmr=(giao) b3lyp/6-311+g(d,p) scrf=(cpcm,solvent=chloroform).

Protocol B: Experimental Suzuki-Miyaura Coupling [2]
  • Preparation: In a flame-dried Schlenk flask under argon, add 2-Bromo-4-(4-cyanophenyl)-1-butene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) rapidly to minimize atmospheric exposure.

  • Solvent: Inject degassed Toluene (8 mL) and degassed Deionized Water (2 mL).

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 8:2).

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield the conjugated diene/styrene derivative.

Conclusion

The synergy between DFT computational modeling and empirical benchtop execution transforms 2-Bromo-4-(4-cyanophenyl)-1-butene from a simple catalog chemical into a highly predictable, precision-engineered building block. By utilizing B3LYP/6-311+G(d,p) calculations, researchers can accurately forecast spectroscopic signatures and reaction energetics, drastically reducing the time and resources spent on empirical reaction optimization.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. URL:[Link]

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry. URL:[Link]

  • Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient Implementation of the Gauge-Independent Atomic Orbital Method for NMR Chemical Shift Calculations. Journal of the American Chemical Society. URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Bromo-4-(4-cyanophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 2-Bromo-4-(4-cyanophenyl)-1-butene (CAS No. 731772-76-2). As a compound featuring both a vinyl bromide and a cyanophenyl group, it requires stringent safety protocols to mitigate potential risks.[1] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and appropriate disposal methods to ensure a safe laboratory environment.

Understanding the Hazards
  • Organobromine Compounds : These compounds can be irritating to the skin, eyes, and respiratory tract. Some are flammable.[2][3]

  • Nitrile (Cyano) Compounds : Cyanide-containing compounds can be highly toxic if inhaled, absorbed through the skin, or ingested. They can react with acids or water to produce highly toxic hydrogen cyanide (HCN) gas.[4][5]

  • Butene Structure : The butene component suggests potential flammability.[3][6][7][8]

Given these potential hazards, a cautious and well-defined operational plan is imperative.

I. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling 2-Bromo-4-(4-cyanophenyl)-1-butene to prevent all routes of exposure.

Body PartRecommended ProtectionSpecifications/Standards
Eyes/Face Safety Goggles and Face ShieldMust conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is required when there is a risk of splashing.[2]
Skin Chemical-Resistant Gloves (Double Gloving Recommended) and a Long-Sleeved Laboratory CoatNitrile rubber gloves are a suitable choice; however, always inspect gloves for any signs of degradation or puncture before use.[4][5] A lab coat should be worn to protect from incidental contact.[5]
Respiratory NIOSH/MSHA Approved RespiratorAll work with this compound must be conducted in a certified chemical fume hood.[4][5] If there is a potential for aerosolization or if work must be conducted outside a fume hood (not recommended), a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.[4][9]
Body Long-Sleeved Clothing or Lab CoatWear appropriate protective clothing to prevent skin exposure.[2]

II. Operational Plan: A Step-by-Step Handling Procedure

A meticulous and sequential approach to handling this compound will minimize the risk of exposure and accidents.

Workflow for Handling 2-Bromo-4-(4-cyanophenyl)-1-butene

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_hood Verify Fume Hood Certification prep_ppe Inspect and Don PPE prep_hood->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill prep_waste Label Waste Containers prep_spill->prep_waste handle_weigh Weigh Compound in Fume Hood prep_waste->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction in Closed System handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Step-by-step workflow for the safe handling of 2-Bromo-4-(4-cyanophenyl)-1-butene.

Preparation:
  • Fume Hood Verification : Before starting any work, ensure the chemical fume hood has been certified within the last year and is functioning correctly.[2]

  • Gather Materials : Assemble all necessary chemicals, equipment, and PPE.

  • Spill Kit : Have a spill kit readily available that is appropriate for both halogenated organic compounds and cyanide-containing materials. This should include absorbent pads, a neutralizing agent for cyanides (such as a pH 10 buffer solution), and a sealed container for spill waste.[5][9]

  • Waste Containers : Prepare clearly labeled, dedicated waste containers for solid and liquid halogenated and cyanide-containing waste.[5][10]

Weighing and Transfer:
  • Confined Space : All weighing and transfers of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of any dust particles.[5]

  • Minimize Dust : Handle the solid gently to avoid creating dust. Use a spatula for transfers.

  • Tare Method : To minimize the risk of airborne dust, pre-weigh a sealed container. Inside the fume hood, add the desired amount of 2-Bromo-4-(4-cyanophenyl)-1-butene to the container. Securely close the container before removing it from the fume hood to re-weigh.

Dissolving and Solution Handling:
  • In-Hood Procedure : The preparation of solutions must also occur inside the fume hood.

  • Slow Addition : When dissolving, add the solid to the solvent slowly to prevent splashing.

  • Secondary Containment : Always use a secondary container when transporting solutions of the compound to prevent spills.[4]

Reaction and Work-up:
  • Closed System : Whenever possible, conduct reactions in a closed system to prevent the release of vapors.

  • Avoid Incompatibilities : Keep away from strong oxidizing agents, strong bases, and strong acids.[8] Be particularly cautious with acids, as they can react with the cyanide group to produce hydrogen cyanide gas.[5]

  • Temperature Control : Store in a cool, well-ventilated place away from heat and ignition sources.[6][8]

III. Disposal Plan: Responsible Waste Management

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure the safety of all laboratory personnel.

Waste Segregation and Disposal Workflow

cluster_waste Waste Generation cluster_disposal Disposal Pathway waste_solid Contaminated Solids (Gloves, Paper Towels) disposal_solid Sealed & Labeled Solid Halogenated/Cyanide Waste waste_solid->disposal_solid waste_liquid Liquid Waste (Solvents, Reaction Mixtures) disposal_liquid Sealed & Labeled Liquid Halogenated/Cyanide Waste waste_liquid->disposal_liquid waste_glass Contaminated Glassware disposal_decon Decontaminate Glassware waste_glass->disposal_decon

Caption: Waste segregation and disposal workflow.

Waste Streams:
  • Halogenated and Cyanide Waste : All waste containing 2-Bromo-4-(4-cyanophenyl)-1-butene must be treated as both halogenated and cyanide waste.

  • Solid Waste : All contaminated disposable items, such as gloves, absorbent pads, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[5][10]

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a separate, labeled container for halogenated and cyanide-containing liquid waste. Do not mix with non-halogenated waste.[11][12][13] The cost of disposing of halogenated waste is significantly higher than non-halogenated waste.[12][13]

  • Sharps : Contaminated needles and other sharps must be disposed of in a designated sharps container.

Decontamination:
  • Glassware : Before removing from the fume hood, rinse all contaminated glassware with a suitable solvent. Collect the rinsate as halogenated liquid waste. Then, decontaminate the glassware using a pH 10 buffer solution to neutralize any residual cyanide, followed by a standard cleaning procedure.[5]

  • Work Surfaces : Decontaminate all work surfaces within the fume hood with a pH 10 buffer solution, followed by a thorough cleaning with an appropriate solvent and then soap and water.[5]

IV. Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][8][14]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][14]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][14][15]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][14][16]

  • Spill : For a small spill, absorb the material with an inert absorbent material. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[2][14] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[11]

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Wayne State University. (n.d.). Cyanides SOP.
  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Bromo-3'-nitroacetophenone.
  • 911Metallurgist. (2018, January 18). Cyanide Safety.
  • Columbia University. (n.d.). Cyanide Safe Use Guidelines.
  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet - 1-Butene, 2-bromo-.
  • ChemScene. (2025, June 17). Safety Data Sheet - tert-Butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet - 4-Bromophenyl isocyanate.
  • BLD Pharmatech. (n.d.). Safety Data Sheet - Methyl 2-bromo-4-cyanophenylacetate.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet - 2-Butene, 2-bromo-.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 2-Butene, 2-bromo-.
  • Gelest, Inc. (2015, October 26). 4-BROMO-1-BUTENE, 95%.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.